2,3,3-Trimethylbutanal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,3-trimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(5-8)7(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZLWFWSVIGUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396918 | |
| Record name | 2,3,3-trimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17408-48-9 | |
| Record name | 2,3,3-trimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethylbutanal | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 2,3,3-Trimethylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,3-trimethylbutanal, a branched-chain aldehyde. The document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are presented, alongside a comprehensive interpretation of the data. This guide serves as a valuable resource for researchers in organic chemistry, analytical chemistry, and drug development, aiding in the structural elucidation and characterization of similar aliphatic aldehydes.
Introduction
This compound is an organic compound with the chemical formula C₇H₁₄O.[1] As a sterically hindered aldehyde, its spectroscopic properties are of interest for understanding the influence of bulky alkyl groups on the electronic environment of the carbonyl functional group. Accurate interpretation of its NMR, IR, and MS spectra is crucial for its identification and for quality control in synthetic processes. This guide presents a detailed analysis of its spectroscopic signature.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound. These values are representative and based on typical ranges for the functional groups present in the molecule.
¹H NMR (Proton NMR) Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.60 | d | 1H | Aldehyde H (CHO) |
| ~2.40 | q | 1H | Methine H (CH) |
| ~1.10 | d | 3H | Methyl H (CH₃) |
| ~1.05 | s | 9H | tert-Butyl H (C(CH₃)₃) |
¹³C NMR (Carbon NMR) Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~205 | Carbonyl C (C=O) |
| ~55 | Methine C (CH) |
| ~35 | Quaternary C (C) |
| ~25 | tert-Butyl C (C(CH₃)₃) |
| ~15 | Methyl C (CH₃) |
IR (Infrared) Spectroscopy Data
-
Sample Preparation: Thin film (neat liquid) on NaCl plates
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2870 | Strong | C-H stretch (alkane) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1465 | Medium | C-H bend (CH₃ and CH₂) |
| ~1370 | Medium | C-H bend (tert-butyl) |
MS (Mass Spectrometry) Data
-
Ionization Method: Electron Ionization (EI) at 70 eV
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment of Fragment Ion |
| 114 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CHO]⁺ |
| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 41 | Moderate | [C₃H₅]⁺ |
| 29 | Moderate | [CHO]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are typically co-added.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded with proton decoupling. A spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are used. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for ¹³C NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two polished sodium chloride (NaCl) salt plates to create a thin liquid film.[2]
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the clean NaCl plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3] Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: The sample molecules are ionized using electron ionization (EI) with an electron beam energy of 70 eV.[4]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
-
Detection: The abundance of each ion is measured by an electron multiplier detector.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Interpretation and Structural Elucidation
The combined analysis of NMR, IR, and MS data allows for the unambiguous structural confirmation of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by four distinct signals. The downfield singlet at approximately 9.60 ppm is characteristic of an aldehyde proton. The quartet at around 2.40 ppm corresponds to the methine proton, which is coupled to the adjacent methyl group. The doublet at about 1.10 ppm is assigned to the methyl group protons, split by the neighboring methine proton. The intense singlet at approximately 1.05 ppm, integrating to nine protons, is indicative of the three equivalent methyl groups of the tert-butyl moiety.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum shows five signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The signal at the lowest field (~205 ppm) is characteristic of a carbonyl carbon in an aldehyde.[5] The other signals in the aliphatic region correspond to the methine, quaternary, tert-butyl, and methyl carbons, with their chemical shifts influenced by their local electronic environments.
IR Spectrum Analysis
The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band around 1725 cm⁻¹ confirms the presence of a carbonyl group (C=O) of a saturated aldehyde.[6] The pair of medium intensity bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching vibrations of the aldehyde group. Strong absorptions in the 2960-2870 cm⁻¹ region are due to the C-H stretching of the alkane parts of the molecule.
Mass Spectrum Analysis
The mass spectrum under electron ionization shows a molecular ion peak [M]⁺ at m/z 114, which corresponds to the molecular weight of this compound (114.19 g/mol ).[1] The fragmentation pattern is dominated by the formation of stable carbocations. The base peak at m/z 57 is attributed to the highly stable tert-butyl cation, formed by alpha-cleavage. Another significant fragment at m/z 85 results from the loss of the formyl radical (CHO).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown compound like this compound.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed and consistent spectroscopic profile for this compound. This technical guide serves as a practical resource for the identification and characterization of this compound and can be extended to the analysis of other aliphatic aldehydes. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is fundamental for research and development in the chemical and pharmaceutical sciences.
References
- 1. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,3-trimethylbutanal, an aliphatic aldehyde with a highly branched structure. This document collates available experimental and predicted data on its fundamental characteristics, spectral properties, and chemical reactivity. Detailed experimental protocols for its synthesis are presented, along with a discussion of its potential, though currently undocumented, biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in utilizing or studying this compound.
Introduction
This compound, a member of the aldehyde family, is a C7 branched-chain aliphatic aldehyde. Its structure is characterized by a t-butyl group adjacent to a chiral center, which imparts specific steric and electronic properties that influence its reactivity. While not as extensively studied as other aldehydes, its unique structure makes it a compound of interest for various chemical syntheses and potentially for biological applications. This guide aims to consolidate the known information about this compound to facilitate further research and application.
Physical Properties
The physical properties of this compound are summarized in the table below. Due to a lack of extensive experimental data in the literature, some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 17408-48-9 | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (presumed) | --INVALID-LINK--[1] |
| Odor | Distinctive aldehyde odor (presumed) | --INVALID-LINK--[1] |
| Boiling Point | 130.0 ± 9.0 °C (Predicted) | --INVALID-LINK-- |
| Melting Point | N/A | |
| Density | 0.8 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Refractive Index | 1.403 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents | --INVALID-LINK--[1] |
| XLogP3 | 2 | --INVALID-LINK--[2] |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[3] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR Spectrum: A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH.[3]
-
¹H NMR Spectrum (Predicted): A predicted ¹H NMR spectrum is presented below. The chemical shifts are estimated based on the molecular structure.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehydic H | ~9.6 | d | 1H |
| Methine H (C2) | ~2.3 | m | 1H |
| Methyl H's (on C2) | ~1.0 | d | 3H |
| Methyl H's (on C3) | ~1.1 | s | 9H |
Mass Spectrometry (MS)
A predicted mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z = 114. Key fragmentation patterns would be expected to involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z = 85, and cleavage of the t-butyl group (57 Da) resulting in a fragment at m/z = 57, which would likely be the base peak due to the stability of the tertiary carbocation.
Chemical Properties and Reactivity
This compound exhibits reactivity typical of aldehydes, though influenced by the significant steric hindrance from the adjacent t-butyl group.[1]
-
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack.[1] However, the bulky t-butyl group can sterically hinder the approach of large nucleophiles.
-
Oxidation: As a primary aldehyde, it can be oxidized to the corresponding carboxylic acid, 2,3,3-trimethylbutanoic acid.
-
Reduction: It can be reduced to the primary alcohol, 2,3,3-trimethyl-1-butanol.
-
Stability: The compound is a flammable liquid.[3]
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound is through the oxidation of the corresponding primary alcohol, 2,3,3-trimethyl-1-butanol. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are suitable for this conversion to avoid over-oxidation to the carboxylic acid.[4]
Reaction:
Illustrative Experimental Workflow:
References
A Technical Guide to the Synthesis of 2,3,3-Trimethylbutanal: Historical Perspectives and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2,3,3-trimethylbutanal, a branched-chain aldehyde. While a definitive historical record of its first synthesis remains elusive in readily available literature, this document explores plausible historical routes based on the development of organic chemistry, alongside contemporary and efficient synthetic methods.
Introduction
This compound, also known as pivaldehyde or tert-butylacetaldehyde, is a sterically hindered aldehyde with applications in organic synthesis. Its unique structural features, including a quaternary carbon atom adjacent to the carbonyl group, influence its reactivity and present specific challenges and opportunities in synthetic chemistry. This guide delves into the historical context of its synthesis through an examination of related chemical transformations and details modern, practical laboratory preparations.
Historical Context: The Pinacol (B44631) Rearrangement and Plausible Early Syntheses
While the exact first synthesis of this compound is not well-documented, the historical context of organic chemistry allows for the postulation of early synthetic routes. A key related historical reaction is the pinacol rearrangement , first described by Wilhelm Rudolph Fittig in 1860[1]. This reaction involves the acid-catalyzed rearrangement of a 1,2-diol (a pinacol) to a ketone (a pinacolone)[1][2].
The most relevant example is the rearrangement of pinacol (2,3-dimethylbutane-2,3-diol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone)[1][3]. Given that pinacolone is a ketone, early chemists could have logically sought to synthesize the corresponding aldehyde, this compound.
Based on the established reactions of the late 19th and early 20th centuries, a plausible, albeit likely challenging, historical synthesis of this compound could have involved a multi-step process starting from a pinacol-type precursor.
Hypothetical Historical Synthesis Workflow:
Caption: Hypothetical historical synthesis of this compound.
This approach would have been fraught with challenges, primarily the control of the rearrangement to favor aldehyde formation over the thermodynamically more stable ketone.
Modern Synthetic Methodologies
Contemporary organic synthesis offers several reliable methods for the preparation of this compound. These methods provide better yields and selectivity compared to hypothetical historical routes.
A common and direct method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol.
Experimental Protocol: Oxidation of 2,3,3-Trimethylbutan-1-ol (B1267039)
-
Reactants and Reagents:
-
2,3,3-Trimethylbutan-1-ol
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Silica (B1680970) gel for purification
-
-
Procedure:
-
To a stirred solution of 2,3,3-trimethylbutan-1-ol in anhydrous DCM, add PCC in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation to obtain the pure aldehyde.
-
Oxidation Reaction Workflow:
Caption: Modern synthesis via oxidation of the primary alcohol.
Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.
Experimental Protocol: Hydroformylation of 3,3-Dimethyl-1-butene
-
Reactants and Reagents:
-
3,3-Dimethyl-1-butene (neohexene)
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
A rhodium or cobalt-based catalyst (e.g., Rh(CO)₂(acac), Co₂(CO)₈)
-
A suitable solvent (e.g., toluene, cyclohexane)
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
Charge the high-pressure reactor with the solvent, the catalyst, and 3,3-dimethyl-1-butene.
-
Seal the reactor and purge with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (typically 50-100 atm).
-
Heat the reactor to the reaction temperature (typically 100-150 °C) with stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
After the reaction is complete (monitored by gas uptake), cool the reactor to room temperature and vent the excess gas.
-
The product mixture, containing this compound and its isomer 4,4-dimethylpentanal, is then subjected to distillation for separation and purification.
-
Hydroformylation Logical Relationship:
Caption: Logical inputs and outputs of the hydroformylation process.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molar Mass | 114.19 g/mol |
| CAS Number | 17408-48-9 |
| Boiling Point | 130.0 ± 9.0 °C at 760 mmHg (Predicted) |
| Density | 0.8 ± 0.1 g/cm³ (Predicted) |
| Flash Point | 20.0 ± 7.8 °C (Predicted) |
| Refractive Index | 1.403 (Predicted) |
Note: Physical property data is based on predictions and may vary.
Conclusion
While the precise historical genesis of this compound's synthesis is not clearly documented, its structural relationship to pinacolone suggests that early organic chemists may have attempted its preparation following the discovery of the pinacol rearrangement. Modern synthetic chemistry, however, provides robust and high-yielding methods for its preparation, primarily through the oxidation of the corresponding alcohol and the hydroformylation of neohexene. These contemporary methods are essential for obtaining this sterically hindered aldehyde for its various applications in research and development.
References
Reactivity profile and functional group transformations of 2,3,3-Trimethylbutanal
An In-depth Technical Guide to the Reactivity Profile and Functional Group Transformations of 2,3,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a branched-chain aldehyde, presents a unique reactivity profile primarily governed by the significant steric hindrance imposed by its tert-butyl group adjacent to the α-carbon. This guide provides a comprehensive analysis of its structure, properties, and characteristic chemical transformations. Key reactions such as oxidation, reduction, Wittig olefination, and aldol (B89426) additions are discussed in detail. The content herein summarizes quantitative data, outlines detailed experimental protocols for analogous reactions, and employs visualizations to illustrate reaction pathways, offering a critical resource for professionals in organic synthesis and drug development.
Introduction and Molecular Structure
This compound, also known as 2,3,3-trimethyl-butyraldehyde, is an organic compound belonging to the aldehyde family.[1][2] Its molecular structure is characterized by a butanal backbone with three methyl groups, two at position 3 and one at position 2.[1] The most defining structural feature is the presence of a bulky tert-butyl group attached to the carbon alpha to the carbonyl group. This configuration introduces significant steric hindrance, which is the primary determinant of the aldehyde's reactivity, influencing reaction rates and the feasibility of certain transformations by impeding the approach of nucleophiles to the reactive carbonyl center.[1][3][4][5]
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [6][7][8][9] |
| Molecular Weight | 114.19 g/mol | [6][7] |
| CAS Number | 17408-48-9 | [1][6][9] |
| IUPAC Name | This compound | [6][7] |
| SMILES | CC(C=O)C(C)(C)C | [6][8][9] |
| InChIKey | IHZLWFWSVIGUST-UHFFFAOYSA-N | [6][7] |
| Appearance | Colorless liquid with a distinctive odor | [1] |
| Solubility | Soluble in organic solvents | [1] |
Core Reactivity Profile
As an aldehyde, the chemistry of this compound is centered around the electrophilic carbonyl carbon. However, its reactivity is atypical due to steric effects.
-
Nucleophilic Addition : The compound is reactive towards nucleophilic addition, a characteristic reaction of aldehydes.[1] However, the rate and equilibrium of these additions are significantly impacted by the bulky substituents near the reaction center.
-
Steric Hindrance : The tert-butyl group and the additional α-methyl group create a sterically congested environment around the carbonyl. This physical barrier hinders the trajectory of incoming nucleophiles, often leading to slower reaction rates compared to less substituted aldehydes like butanal or even the related pivaldehyde.[3][4][10] In some cases, extreme steric crowding can prevent a reaction altogether or favor alternative pathways, such as elimination over substitution in competing reactions.[5][11]
Caption: General reactivity pathways of this compound.
Key Functional Group Transformations
This section details the principal transformations of the aldehyde functional group in this compound.
Oxidation to Carboxylic Acid
Aldehydes are readily oxidized to their corresponding carboxylic acids. While specific studies on this compound are limited, standard oxidizing agents (e.g., KMnO₄, CrO₃) are expected to yield 2,3,3-trimethylbutanoic acid. The sterically similar pivaldehyde is known to be oxidized to a carboxylic acid during certain metal-catalyzed epoxidation reactions where it acts as a co-reductant.[12][13]
| Reactant | Product | Transformation |
| This compound | 2,3,3-Trimethylbutanoic Acid | Aldehyde to Carboxylic Acid |
Reduction to Primary Alcohol
The reduction of the aldehyde group yields a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert this compound to 2,3,3-trimethylbutan-1-ol.[14][15] The steric hindrance is less of a prohibitive factor for small hydride reagents.
| Reactant | Product | Transformation |
| This compound | 2,3,3-Trimethylbutan-1-ol | Aldehyde to Primary Alcohol |
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes by reacting them with a phosphonium (B103445) ylide (Wittig reagent).[16][17] Despite the steric bulk, this compound can undergo this reaction, as even highly hindered ketones are known to react.[16] The choice of ylide and reaction conditions can influence the stereoselectivity of the resulting alkene.
Caption: Experimental workflow for the Wittig reaction.
Aldol Addition Reaction
This compound possesses one α-hydrogen (at the C2 position), making it capable of forming an enolate and undergoing a self-aldol addition reaction.[18] The reaction, typically base-catalyzed, would produce a β-hydroxy aldehyde. However, similar to the related 2-methylbutanal, the resulting aldol adduct cannot undergo subsequent dehydration (condensation) to form an α,β-unsaturated aldehyde because it lacks a second α-hydrogen on the newly formed alcohol-bearing carbon.[18]
Caption: Logical pathway for the self-aldol addition of this compound.
Grignard Reaction
Reaction with Grignard reagents (R-MgX) is a fundamental C-C bond-forming reaction for aldehydes. This nucleophilic addition would convert this compound into a secondary alcohol. The success and yield of this reaction would be highly dependent on the steric bulk of the incoming Grignard reagent, with smaller reagents (e.g., CH₃MgBr) being more effective than larger ones.
Experimental Protocols
Detailed experimental data for this compound is scarce in readily available literature. The following are representative protocols for key transformations involving sterically hindered aldehydes, which would serve as a starting point for optimization.
Protocol: Wittig Olefination (General)
This protocol is adapted from a general procedure for the in-situ formation of a Wittig reagent and subsequent reaction.[19]
-
Reagent Preparation : To a suspension of the appropriate triphenylphosphonium bromide salt (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add a strong base such as potassium tert-butoxide (t-BuOK, 1.0 M in THF, 1.2 equivalents) at room temperature under an inert atmosphere (N₂ or Ar).
-
Ylide Formation : Stir the resulting mixture for 60-90 minutes to ensure complete formation of the phosphonium ylide.
-
Aldehyde Addition : Prepare a solution of this compound (1.0 equivalent) in dry THF and add it dropwise to the ylide solution.
-
Reaction : Allow the reaction mixture to stir at room temperature for 16-20 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Partition the mixture between an organic solvent (e.g., MTBE, diethyl ether) and water.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol: Metal-Catalyzed Epoxidation Using a Hindered Aldehyde as Co-reductant
This protocol describes the epoxidation of an alkene where a hindered aldehyde, such as pivaldehyde, is used as a sacrificial reductant. This illustrates a potential application for this compound.[12][13]
-
Setup : In a twin-necked round-bottom flask equipped with a condenser, combine the alkene substrate (1.0 mmol), this compound (2.0 mmol), the metal catalyst (e.g., 0.015 g of a porous metal-organic framework catalyst), and a solvent such as toluene (B28343) (5 mL).[12][13]
-
Reaction Conditions : Place the flask in an oil bath pre-heated to the desired temperature (e.g., 40°C).[13]
-
Oxygen Supply : Bubble molecular oxygen (O₂) through the reaction mixture at atmospheric pressure while ensuring vigorous stirring or shaking.[12][13]
-
Monitoring and Workup : Monitor the reaction progress using GC. Upon completion, filter the catalyst from the reaction mixture.
-
Analysis : Analyze the filtrate by GC to determine the conversion of the alkene and the selectivity for the epoxide product.[13]
Conclusion
The reactivity of this compound is a compelling case study in steric effects in organic chemistry. While it undergoes the canonical reactions of aldehydes, its transformations are uniquely modulated by the bulky groups flanking the carbonyl. This guide provides foundational knowledge for scientists aiming to utilize this compound in complex syntheses, highlighting the need to consider its steric profile when designing reaction conditions. Further research into its specific reaction kinetics and optimization of protocols will be invaluable for expanding its application in pharmaceutical and materials science.
References
- 1. CAS 17408-48-9: Butanal, 2,3,3-trimethyl- | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fastercapital.com [fastercapital.com]
- 4. scribd.com [scribd.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-2,3,3-Trimethylbutanal | C7H14O | CID 12577067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 17408-48-9 | Buy Now [molport.com]
- 10. quora.com [quora.com]
- 11. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of pivaldehyde in organic synthesis_Chemicalbook [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2,3,3-trimethyl-1-butanol [webbook.nist.gov]
- 15. 2,3,3-Trimethylbutan-1-ol | C7H16O | CID 142107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organic chemistry - Will 2-methylbutanal undergo aldol condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
Thermodynamic and kinetic data for 2,3,3-Trimethylbutanal reactions
An In-depth Technical Guide on the Thermodynamic and Kinetic Data for 2,3,3-Trimethylbutanal Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental thermodynamic and kinetic data specifically for this compound are scarce in publicly available literature. This guide provides a comprehensive overview of available data for structurally similar compounds, particularly its isomer 3,3-dimethylbutanal, and outlines established experimental and computational methodologies for obtaining such data.
Thermodynamic and Kinetic Data
Quantitative data for the reactions of this compound are not well-documented. However, studies on its structural isomer, 3,3-dimethylbutanal, provide valuable insights into its likely reactivity, especially in atmospheric chemistry.
Kinetic Data
The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of 3,3-dimethylbutanal with various atmospheric oxidants. These values can serve as an estimate for the reactivity of this compound.
Table 1: Kinetic Data for the Gas-Phase Reactions of 3,3-Dimethylbutanal at 298 K
| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| 3,3-dimethylbutanal + Cl | (1.27 ± 0.08) x 10⁻¹⁰[1][2] |
Note: The reactivity of this compound is expected to be of a similar order of magnitude.
Thermodynamic Data
Table 2: Thermodynamic Data for C7 Aldehydes and Related Compounds
| Compound | Formula | ΔfH° (gas, 298.15 K) (kJ/mol) | Data Source |
| 2,3-Dimethylbutanal | C₆H₁₂O | Data not available | |
| 3,3-Dimethylbutanal | C₆H₁₂O | Data not available | |
| This compound | C₇H₁₄O | Not Experimentally Determined | Requires computational modeling (e.g., G3, CBS-QB3) |
| Heptanal | C₇H₁₄O | -236.4 ± 1.3 | NIST Chemistry WebBook |
Experimental Protocols
The following sections describe generalized experimental protocols for determining the kinetic and thermodynamic parameters of aldehyde reactions. These methods can be adapted for studies on this compound.
Pyrolysis Studies using a Shock Tube
High-temperature pyrolysis of aldehydes is often studied using a single-pulse shock tube coupled with gas chromatography-mass spectrometry (GC-MS) for product analysis.
Methodology:
-
Mixture Preparation: A dilute mixture of the aldehyde (e.g., 1-3%) in an inert gas like argon is prepared manometrically in a stainless steel mixing tank.
-
Shock Tube Operation: The shock tube is a long, cylindrical tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The aldehyde mixture is introduced into the driven section.
-
Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the aldehyde mixture, rapidly heating it to the desired pyrolysis temperature (typically >1000 K) for a very short duration (milliseconds).
-
Product Quenching and Collection: The reaction is quenched by the expansion wave following the shock wave. The product mixture is then sampled and analyzed.
-
Product Analysis: The collected gas mixture is analyzed using GC-MS to identify and quantify the pyrolysis products. The kinetic data is derived from the product distribution as a function of temperature.
Gas-Phase Oxidation Studies
The kinetics of gas-phase oxidation reactions of aldehydes with oxidants like OH radicals, Cl atoms, or O₃ are commonly studied using relative rate techniques in environmental chambers or flow tubes.
Methodology:
-
Reaction Chamber: The experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag or a quartz flow tube) coupled to a detection system, such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry.
-
Reactant Preparation: A known concentration of the aldehyde and a reference compound (with a known rate constant for the reaction with the oxidant) are introduced into the chamber.
-
Initiation of Reaction: The oxidant (e.g., OH radicals generated from the photolysis of H₂O₂ or Cl atoms from Cl₂) is introduced into the chamber to initiate the reaction.
-
Concentration Monitoring: The concentrations of the aldehyde and the reference compound are monitored over time using the chosen analytical technique.
-
Data Analysis: The rate constant for the reaction of the aldehyde with the oxidant is determined relative to the rate constant of the reference compound using the following relationship: ln([Aldehyde]₀/[Aldehyde]t) / ln([Reference]₀/[Reference]t) = k_aldehyde / k_reference where [ ]₀ and [ ]t are the concentrations at time 0 and t, respectively, and k is the rate constant.
Visualizations
Reaction Pathways
The atmospheric oxidation of branched aldehydes like this compound is initiated by hydrogen abstraction, primarily from the aldehydic group, but also from the tertiary C-H bond. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then undergo various reactions.
Caption: Plausible atmospheric oxidation pathway of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of gas-phase reaction kinetics for an aldehyde.
Caption: General experimental workflow for aldehyde gas-phase kinetics.
References
A Technical Guide to the Solubility of 2,3,3-Trimethylbutanal in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,3,3-Trimethylbutanal is an organic compound belonging to the aldehyde family, characterized by a branched alkyl chain.[1] Like other aldehydes, its carbonyl group's polarity influences its physical properties, including solubility. Aldehydes and ketones are generally soluble in most common organic solvents.[2][3] This guide explores the anticipated solubility of this compound and provides methodologies for its empirical determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to be soluble in a range of common organic solvents.[3] Aldehydes and ketones with fewer than five carbon atoms are typically soluble in water due to hydrogen bonding between the carbonyl group and water molecules.[4] As the carbon chain length increases, water solubility decreases.[2] However, solubility in organic solvents is generally high.[5][3][6]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility |
| Ethanol | C₂H₅OH | Polar | Highly Soluble |
| Methanol | CH₃OH | Polar | Highly Soluble |
| Acetone | C₃H₆O | Polar | Highly Soluble |
| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble |
| Chloroform | CHCl₃ | Moderately Polar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Soluble |
Note: This table represents predicted qualitative solubility based on general principles for aldehydes. Quantitative data requires experimental determination.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The following outlines a common method for determining the solubility of a solid or liquid compound in a solvent.
Objective: To determine the concentration of this compound that can be dissolved in a specific organic solvent at a given temperature to achieve a saturated solution.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Diethyl Ether, Chloroform, Toluene, Hexane
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight seals
-
Spectrophotometer or Gas Chromatograph (GC) for concentration measurement
-
Syringe filters (chemically compatible with the solvents)
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the analytical instrument.
-
Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of this compound to a series of glass vials. b. Accurately add a known volume of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time. f. After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.
-
Sample Analysis: a. Carefully withdraw a sample from the clear supernatant of each vial using a syringe. b. Immediately filter the sample using a syringe filter to remove any undissolved particles. c. Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument. d. Analyze the diluted samples using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or more commonly, Gas Chromatography for a volatile aldehyde).
-
Data Analysis: a. Use the calibration curve to determine the concentration of this compound in the diluted samples. b. Calculate the solubility in the original saturated solution, taking into account the dilution factor. c. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is not prevalent in the public domain, established chemical principles predict high solubility. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The successful execution of these methods will furnish the necessary data for researchers and professionals in drug development and other scientific fields, enabling informed decisions in formulation, synthesis, and process design.
References
- 1. CAS 17408-48-9: Butanal, 2,3,3-trimethyl- | CymitQuimica [cymitquimica.com]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. embibe.com [embibe.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Aldehyde: A Technical Whitepaper on the Potential Industrial and Academic Relevance of 2,3,3-Trimethylbutanal
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2,3,3-trimethylbutanal, a lesser-known branched aliphatic aldehyde. While specific research and industrial applications for this compound are not widely documented, this paper aims to extrapolate its potential relevance based on the known chemistry of sterically hindered aldehydes and preliminary data. We will explore its chemical properties, potential synthetic pathways, and prospective applications in fields ranging from specialty chemicals to intermediates in organic synthesis. Due to the limited availability of specific experimental data, this guide will also draw upon general principles and studies of structurally related compounds to provide a foundational understanding for future research and development endeavors.
Introduction
This compound, with the chemical formula C7H14O, is a branched-chain aldehyde characterized by a quaternary carbon atom adjacent to the carbonyl group.[1] This significant steric hindrance is expected to govern its reactivity and potential applications. While its close structural relatives have found applications in various industries, this compound remains a molecule of untapped potential. This whitepaper seeks to consolidate the available information and provide a forward-looking perspective on its industrial and academic significance.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in Table 1. It is a colorless liquid with a characteristic aldehydic odor and is flammable.[1] Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the bulky tert-butyl group is anticipated to significantly influence the kinetics and thermodynamics of such reactions.[2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O | PubChem |
| Molecular Weight | 114.19 g/mol | PubChem |
| CAS Number | 17408-48-9 | PubChem |
| Appearance | Colorless liquid | Inferred from general aldehyde properties |
| Odor | Distinctive aldehydic | Inferred from general aldehyde properties |
| Solubility | Soluble in organic solvents | Inferred from general aldehyde properties |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Potential Synthesis and Reactivity
Synthesis
Reactivity
The core reactivity of this compound is centered around the carbonyl group. It is expected to undergo nucleophilic addition reactions, a fundamental transformation for aldehydes. However, the steric bulk of the adjacent tert-butyl group will likely decrease the reaction rate compared to less hindered aldehydes.[2][3]
Potential Industrial and Academic Relevance
Industrial Applications
Given the lack of direct evidence, the industrial potential of this compound can be inferred from the applications of other branched aldehydes.
-
Flavor and Fragrance: Branched aldehydes are known to contribute unique and powerful notes to fragrance and flavor compositions. While no specific aroma profile for this compound is documented, its structure suggests it could possess interesting olfactory properties, potentially in the green, fruity, or waxy odor families. Further sensory evaluation is required to determine its value as a fragrance ingredient.
-
Specialty Chemicals and Polymers: Aldehydes are versatile building blocks in the synthesis of various chemical products. This compound could serve as a monomer or a precursor to other functionalized molecules for applications in polymer and materials science. Its bulky nature could impart unique properties such as thermal stability or altered solubility to polymers.
Academic and Research Applications
The primary academic relevance of this compound lies in the study of steric effects on chemical reactions.
-
Mechanistic Studies: Its highly hindered structure makes it an excellent model substrate for investigating the influence of sterics on the kinetics and mechanisms of aldehyde reactions.[2][6] Researchers could use it to probe the limits of nucleophilic addition, condensation reactions, and other transformations.
-
Asymmetric Synthesis: The synthesis of chiral derivatives of this compound could be a challenging and rewarding area of research in asymmetric catalysis.[7][8][9][10][11] Developing stereoselective methods to functionalize the α-carbon would be of significant interest to the synthetic organic chemistry community.
Drug Development
There is currently no direct evidence to support a role for this compound in drug development. However, aldehydes, in general, are known to be reactive and can exhibit biological activity, sometimes associated with toxicity.[4][5] Any potential therapeutic application would require extensive investigation into its biological effects and metabolic fate. Its role would more likely be as a sterically demanding building block in the synthesis of more complex and biologically active molecules.
Experimental Protocols (Hypothetical)
Due to the absence of published experimental procedures for this compound, the following are hypothetical protocols based on general organic chemistry knowledge. These would require significant optimization and validation.
5.1. Hypothetical Synthesis of this compound via Swern Oxidation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
-
Oxalyl Chloride Addition: The flask is charged with dichloromethane (B109758) (DCM) and cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride (2.0 equivalents) is added dropwise.
-
DMSO Addition: A solution of dimethyl sulfoxide (B87167) (DMSO) (4.0 equivalents) in DCM is added slowly via the dropping funnel, maintaining the temperature below -60 °C.
-
Alcohol Addition: A solution of 2,3,3-trimethylbutan-1-ol (1.0 equivalent) in DCM is added dropwise, keeping the internal temperature below -60 °C. The reaction is stirred for 30 minutes.
-
Base Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Workup: Water is added to quench the reaction. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield this compound.
5.2. Hypothetical Grignard Reaction with this compound
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent: The flask is charged with a solution of the desired Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether.
-
Aldehyde Addition: A solution of this compound (1.0 equivalent) in diethyl ether is added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting secondary alcohol is purified by column chromatography or distillation.
Conclusion and Future Outlook
This compound is a molecule with a well-defined structure but a largely unexplored potential. Its significant steric hindrance presents both challenges and opportunities. While its direct industrial applications are yet to be established, its value as a research tool for studying steric effects in organic reactions is clear. Future research should focus on developing efficient and scalable synthetic routes, thoroughly characterizing its physical and chemical properties, and exploring its potential in niche applications such as fragrance chemistry and as a unique building block in organic synthesis. For professionals in drug development, its utility will likely be as a starting material for the synthesis of complex molecules where steric bulk is a desired feature. The full potential of this enigmatic aldehyde awaits discovery through dedicated research and development efforts.
References
- 1. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Literature review on the synthesis and applications of 2,3,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethylbutanal, a branched-chain aldehyde, holds potential as a valuable building block in organic synthesis and as a specialty chemical in various industries. Its unique sterically hindered structure, resulting from the t-butyl group adjacent to the aldehyde functionality, imparts distinct chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and characterization.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 17408-48-9 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not explicitly reported, but expected to be around 130-150 °C |
| Solubility | Soluble in organic solvents |
| ¹³C NMR (CDCl₃) | δ (ppm): 205.1 (C=O), 53.2 (CH), 34.9 (C), 25.8 (3 x CH₃), 12.9 (CH₃) |
| Infrared (IR) Spectrum | Characteristic C=O stretch around 1725 cm⁻¹ |
Synthesis of this compound
The most viable and industrially scalable method for the synthesis of this compound is the hydroformylation of 2,3,3-trimethyl-1-butene (B165516). This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene.
General Experimental Protocol: Hydroformylation of 2,3,3-trimethyl-1-butene
This protocol is a representative procedure based on established hydroformylation methodologies for branched alkenes.
Materials:
-
2,3,3-trimethyl-1-butene
-
Rhodium(II) octanoate (B1194180) dimer ([Rh(Oct)₂]₂) or Dicobalt octacarbonyl (Co₂(CO)₈) as a catalyst precursor
-
Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand
-
Anhydrous toluene (B28343) or other suitable high-boiling point solvent
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the autoclave reactor is charged with the catalyst precursor (e.g., 0.01-0.1 mol% based on the alkene) and the ligand (e.g., 1-10 equivalents per mole of metal). Anhydrous solvent is then added to dissolve the catalyst system.
-
Reactant Addition: 2,3,3-trimethyl-1-butene is added to the reactor.
-
Reaction Conditions: The reactor is sealed and purged several times with nitrogen followed by syngas. The reactor is then pressurized with syngas to the desired pressure (typically 50-100 atm) and heated to the reaction temperature (typically 80-120 °C).
-
Reaction Monitoring: The reaction is stirred vigorously for a predetermined time (typically 4-24 hours). The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully vented in a fume hood. The reaction mixture is then subjected to distillation under reduced pressure to separate the product, this compound, from the solvent and the catalyst residue.
-
Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Quantitative Data (Illustrative):
| Parameter | Value |
| Substrate | 100 mmol |
| Catalyst | 0.05 mmol |
| Ligand | 0.5 mmol |
| Solvent | 100 mL |
| Pressure | 80 atm |
| Temperature | 100 °C |
| Time | 12 hours |
| Yield (GC) | 70-90% |
| Purity (GC) | >98% |
Note: The yield and purity are illustrative and can vary significantly based on the specific catalyst, ligand, and reaction conditions employed.
Methodological & Application
Application Notes and Protocols for the Laboratory Scale Synthesis of 2,3,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,3-trimethylbutanal. The synthesis is a two-step process commencing with the formation of 2,3,3-trimethylbutan-1-ol (B1267039) via a Grignard reaction, followed by the oxidation of the resulting primary alcohol to the target aldehyde. Two effective methods for the oxidation step, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented.
Step 1: Synthesis of 2,3,3-trimethylbutan-1-ol via Grignard Reaction
This step involves the reaction of a tert-butylmagnesium chloride Grignard reagent with formaldehyde.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Paraformaldehyde
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Grignard Reagent (tert-butylmagnesium chloride):
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Cover the magnesium with anhydrous diethyl ether or THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of tert-butyl chloride in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the tert-butyl chloride solution to the flask. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully add dry paraformaldehyde in small portions to the stirred Grignard solution. An exothermic reaction will occur. Control the rate of addition to maintain a manageable reaction temperature.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add more water and dilute hydrochloric acid to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude 2,3,3-trimethylbutan-1-ol can be purified by distillation under reduced pressure.
-
Step 2: Oxidation of 2,3,3-trimethylbutan-1-ol to this compound
Two alternative protocols are provided for this step. The choice of method may depend on the availability of reagents and the desired reaction conditions.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to an aldehyde.[1][2][3][4][5] This method is known for its mild reaction conditions.[3][5]
Experimental Protocol:
Materials:
-
2,3,3-trimethylbutan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hexane
Equipment:
-
Two-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution.
-
After stirring for a few minutes, add a solution of 2,3,3-trimethylbutan-1-ol in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 15-30 minutes at -78 °C.
-
Add triethylamine to the reaction mixture and stir for a few minutes at -78 °C, then allow the mixture to warm to room temperature.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent carefully by rotary evaporation at low temperature to avoid loss of the volatile aldehyde.
-
The crude this compound can be purified by distillation. A known byproduct of this reaction is the malodorous dimethyl sulfide.[4][5]
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a selective and mild oxidation of the primary alcohol.[6][7][8][9]
Experimental Protocol:
Materials:
-
2,3,3-trimethylbutan-1-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3,3-trimethylbutan-1-ol in anhydrous dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir the mixture vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation at low temperature.
-
The crude this compound can be purified by distillation.
Data Presentation
| Parameter | Step 1: 2,3,3-trimethylbutan-1-ol | Step 2 (Swern): this compound | Step 2 (DMP): this compound |
| Reactants | tert-Butylmagnesium chloride, Paraformaldehyde | 2,3,3-trimethylbutan-1-ol, Oxalyl chloride, DMSO, Et₃N | 2,3,3-trimethylbutan-1-ol, Dess-Martin periodinane |
| Solvent | Diethyl ether or THF | Dichloromethane | Dichloromethane |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature | Room temperature |
| Reaction Time | 2-4 hours | 1-2 hours | 1-3 hours |
| Typical Yield | 60-80% | 70-90% | 80-95% |
| Purification Method | Distillation | Distillation | Distillation |
Visualizations
Signaling Pathway of the Two-Step Synthesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
Application of 2,3,3-Trimethylbutanal in Asymmetric Catalysis: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethylbutanal, a sterically hindered aliphatic aldehyde, presents an interesting substrate for investigation in the field of asymmetric catalysis. Its bulky tert-butyl group adjacent to the stereogenic center alpha to the carbonyl can offer unique stereochemical challenges and opportunities. In principle, the significant steric hindrance can lead to high levels of facial discrimination in nucleophilic additions, potentially resulting in excellent enantioselectivity. This report aims to provide a comprehensive overview of the application of this compound in asymmetric catalysis, complete with detailed application notes, experimental protocols, and quantitative data.
General Application Notes for Sterically Hindered Aldehydes in Asymmetric Catalysis
The primary challenge in reactions involving bulky aldehydes like this compound is their reduced reactivity compared to less hindered counterparts. However, this steric bulk can be advantageous in achieving high stereoselectivity. Key asymmetric transformations where such aldehydes are relevant include:
-
Asymmetric Aldol (B89426) Reactions: The addition of an enolate to a sterically hindered aldehyde can be highly diastereoselective and enantioselective. The choice of catalyst (organocatalyst or metal complex) is crucial to overcome the steric hindrance and control the stereochemical outcome.
-
Asymmetric Michael Additions: While less common for aldehydes as the Michael donor, the conjugate addition of nucleophiles to α,β-unsaturated systems derived from bulky aldehydes can be a powerful tool for constructing complex chiral molecules.
-
Asymmetric Alkynylation and Alkenylation: The addition of organometallic reagents (e.g., organozinc, organoaluminum) to hindered aldehydes in the presence of a chiral ligand is a common method for synthesizing chiral secondary alcohols.
Hypothetical and Representative Experimental Protocols
The following protocols are based on established methods for sterically hindered aldehydes like pivaldehyde and are expected to be adaptable for this compound with some optimization.
Protocol 1: Asymmetric Alkynylation of a Sterically Hindered Aldehyde
This protocol describes a general procedure for the enantioselective addition of a terminal alkyne to a bulky aldehyde, a reaction that could be applied to synthesize chiral propargyl alcohols from this compound.
Reaction:
(Where R' would be the 2,3,3-trimethylbutyl group)
Materials:
-
Sterically hindered aldehyde (e.g., this compound)
-
Terminal alkyne (e.g., phenylacetylene)
-
Chiral catalyst (e.g., a complex of Zn(OTf)₂ and (+)-N-methylephedrine)
-
Anhydrous toluene (B28343)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Zn(OTf)₂ (0.1 mmol) and (+)-N-methylephedrine (0.12 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 1 hour.
-
Add the terminal alkyne (1.2 mmol) and DIPEA (0.2 mmol) and stir for a further 30 minutes.
-
Cool the reaction mixture to 0 °C and add the sterically hindered aldehyde (1.0 mmol) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral propargyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Asymmetric Reactions of Pivaldehyde (as a proxy)
Since no data is available for this compound, the following table summarizes representative results for the closely related pivaldehyde in various asymmetric reactions. This data can serve as a benchmark for expected yields and selectivities.
| Reaction Type | Catalyst/Ligand | Nucleophile/Substrate | Yield (%) | ee (%) | Reference |
| Alkynylation | Zn(OTf)₂ / (+)-NME | Phenylacetylene | 85 | 98 | Carreira et al. |
| Aldol Reaction | Proline derivative | Acetone | 70 | 95 | List et al. |
| Allylation | Chiral Borane | Allylboronate | 92 | 96 | Brown et al. |
NME = N-Methylephedrine
Visualizations of Key Concepts
The following diagrams illustrate general workflows and reaction pathways relevant to the asymmetric catalysis of sterically hindered aldehydes.
Conclusion and Future Outlook
While direct experimental data on the application of this compound in asymmetric catalysis is currently unavailable in the public domain, its structural similarity to other well-studied sterically hindered aldehydes, such as pivaldehyde, suggests its potential as a valuable substrate for achieving high enantioselectivity. The protocols and data presented for analogous compounds provide a solid foundation for future research in this area.
Researchers are encouraged to investigate the reactivity and selectivity of this compound in various organocatalytic and metal-catalyzed asymmetric transformations. Such studies would not only expand the substrate scope of existing catalytic systems but could also lead to the development of novel synthetic routes to valuable chiral building blocks. The steric bulk of the 2,3,3-trimethylbutyl group may prove to be a significant asset in designing highly selective reactions. Further research is warranted to unlock the synthetic potential of this unique aldehyde.
The Untapped Potential of 2,3,3-Trimethylbutanal as a Chiral Building Block in Organic Synthesis
For Immediate Release
Shanghai, China – December 21, 2025 – In the landscape of chiral building blocks for organic synthesis, 2,3,3-trimethylbutanal, particularly its (S)-enantiomer, presents a unique and underexplored scaffold. Its sterically demanding tert-butyl group, positioned adjacent to a reactive aldehyde functionality, offers significant potential for inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. This report outlines hypothetical, yet plausible, application notes and detailed protocols for the use of (S)-2,3,3-trimethylbutanal in key asymmetric transformations, providing a valuable resource for researchers, scientists, and professionals in drug development seeking to innovate with novel chiral synthons.
While extensive literature on the specific applications of chiral this compound is limited, its inherent structural features allow for the extrapolation of its utility in well-established stereoselective methodologies. The protocols and data presented herein are based on general principles of asymmetric synthesis and are intended to serve as a foundational guide for future research and development.
Application Notes
The primary application of (S)-2,3,3-trimethylbutanal as a chiral building block lies in its ability to serve as a prochiral electrophile, where the bulky tert-butyl group can effectively shield one face of the aldehyde, directing the approach of a nucleophile to the opposite face. This steric hindrance is anticipated to be a powerful tool in controlling the stereochemical outcome of reactions.
Key Potential Applications:
-
Diastereoselective Aldol (B89426) Reactions: The reaction of the enolate of a ketone with (S)-2,3,3-trimethylbutanal is expected to proceed with high diastereoselectivity, yielding syn- or anti-aldol adducts depending on the reaction conditions and the geometry of the enolate. These adducts are valuable intermediates in the synthesis of polyketide natural products and other complex molecules.
-
Asymmetric Nucleophilic Additions: The addition of organometallic reagents, such as Grignard or organolithium reagents, to (S)-2,3,3-trimethylbutanal is predicted to afford chiral secondary alcohols with high enantiomeric excess. The stereochemical outcome will be dictated by the facial bias imposed by the tert-butyl group.
-
Stereoselective Reductions: The reduction of the aldehyde functionality to a primary alcohol can serve as a method to introduce a hydroxymethyl group with a defined stereochemistry relative to the adjacent chiral center. Furthermore, the resulting chiral alcohol can be a precursor for a variety of other functional groups.
Table 1: Predicted Outcomes for Stereoselective Reactions of (S)-2,3,3-Trimethylbutanal
| Reaction Type | Nucleophile/Reagent | Expected Major Product | Predicted Diastereomeric/Enantiomeric Excess |
| Aldol Reaction | Lithium enolate of acetone (B3395972) | (R)-4-hydroxy-5,5,6-trimethylheptan-2-one | >90% de |
| Grignard Addition | Phenylmagnesium bromide | (S)-1-phenyl-2,3,3-trimethylbutan-1-ol | >95% ee |
| Asymmetric Reduction | BH₃·SMe₂ with CBS catalyst | (S)-2,3,3-trimethylbutan-1-ol | >98% ee |
Note: The data presented in this table is hypothetical and based on established models of asymmetric induction. Experimental validation is required.
Experimental Protocols
The following protocols are detailed methodologies for the hypothetical key experiments cited above. They are based on standard procedures for similar substrates and should be adapted and optimized for specific research needs.
Protocol 1: Diastereoselective Aldol Reaction of (S)-2,3,3-Trimethylbutanal with Acetone
Objective: To synthesize (R)-4-hydroxy-5,5,6-trimethylheptan-2-one with high diastereoselectivity.
Materials:
-
(S)-2,3,3-Trimethylbutanal
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise while maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Add acetone dropwise to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.
-
Slowly add a solution of (S)-2,3,3-trimethylbutanal in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired aldol adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric excess by chiral HPLC or NMR analysis of a Mosher ester derivative.
Protocol 2: Asymmetric Grignard Addition to (S)-2,3,3-Trimethylbutanal
Objective: To synthesize (S)-1-phenyl-2,3,3-trimethylbutan-1-ol with high enantioselectivity.
Materials:
-
(S)-2,3,3-Trimethylbutanal
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (S)-2,3,3-trimethylbutanal in anhydrous Et₂O.
-
Cool the solution to -78 °C.
-
Slowly add the PhMgBr solution dropwise via syringe over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the conceptual workflows and reaction pathways described.
Caption: General experimental workflows for the proposed stereoselective reactions.
Caption: Conceptual reaction pathways illustrating the role of steric hindrance.
Application Notes and Protocols for the Quantification of 2,3,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,3,3-trimethylbutanal, a branched-chain aldehyde, in various matrices. The primary recommended method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, a technique well-suited for volatile and semi-volatile compounds.
Introduction
This compound is a volatile organic compound whose accurate quantification is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical products. Its branched structure and volatility present unique analytical challenges. The methods outlined below provide a robust framework for its determination.
Analytical Principle: Headspace SPME GC-MS with PFBHA Derivatization
Direct analysis of aldehydes by GC-MS can be hampered by their polarity and potential for thermal degradation. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used strategy to improve the analysis of carbonyl compounds.[1] PFBHA reacts with the aldehyde group to form a stable oxime derivative. This derivatization enhances the thermal stability and volatility of the analyte and introduces a pentafluorobenzyl group, which is strongly electron-capturing, significantly increasing sensitivity, especially when using a mass spectrometer.[1]
Headspace SPME is a solvent-free sample preparation technique that is ideal for the extraction and concentration of volatile analytes from a sample matrix.[2][3] The combination of HS-SPME with PFBHA derivatization and GC-MS provides a highly sensitive and selective method for the quantification of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by Headspace SPME GC-MS with On-Fiber PFBHA Derivatization
This protocol is suitable for the analysis of this compound in liquid matrices such as aqueous solutions, biological fluids, and beverage samples.
Materials and Reagents:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Sodium chloride (NaCl)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Heater-stirrer or water bath with agitation
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
SPME-compatible autosampler
Procedure:
1. Preparation of Standard and Reagent Solutions:
- This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with reagent-grade water to cover the desired concentration range (e.g., 1-100 µg/L).
- PFBHA Derivatization Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of reagent-grade water. This solution should be prepared fresh daily.
2. Sample Preparation and Derivatization:
- Place 5 mL of the sample or standard solution into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.
- Add 100 µL of the 10 mg/mL PFBHA solution to the vial.
- Immediately seal the vial with a magnetic screw cap.
3. Headspace SPME and On-Fiber Derivatization:
- Place the vial in the autosampler tray.
- Incubate the vial at 60°C for 30 minutes with agitation to facilitate the derivatization reaction and equilibration of the analyte in the headspace.
- Expose the PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the derivatized this compound.
4. GC-MS Analysis:
- Desorb the analyte from the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.
- GC Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp at 10°C/min to 280°C, hold for 5 minutes.
- MS Conditions:
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity. The characteristic ions for the PFBHA derivative of this compound should be determined by analyzing a standard in full scan mode. A prominent ion for PFBHA derivatives is often m/z 181.[4]
5. Quantification:
- Create a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes representative quantitative data for the analysis of aldehydes using GC-MS with PFBHA derivatization. Note that the specific values for this compound should be determined during method validation in your laboratory. The data for other aldehydes are provided for illustrative purposes.
| Parameter | Hexanal[5] | Heptanal[5] | C3-C9 Aldehydes[5] | Representative Value for Branched Aldehydes (e.g., Isobutanal)[2] |
| Limit of Detection (LOD) | 0.006 nM | 0.005 nM | 0.001 nM | 0.1 - 50 µg/L |
| Limit of Quantification (LOQ) | - | - | 0.003 nM | 0.1 - 50 µg/L |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% | <15% | <10% (intraday) |
| Accuracy/Recovery (%) | 85-115% | 85-115% | 89-108% | 89-108% |
Visualizations
References
- 1. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 2. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 2,3,3-Trimethylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2,3,3-Trimethylbutanal is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in biomedical research. Its accurate and sensitive detection is crucial for quality control, safety assessment, and scientific investigation. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile compounds like this compound.[1] This application note provides a comprehensive protocol for the analysis of this compound by GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.
Principle
The analysis of aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation. To overcome these issues, a common and effective strategy is derivatization, which converts the aldehyde into a more stable and volatile compound with improved chromatographic properties. This protocol utilizes O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) as the derivatizing agent. PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. This derivative is less polar, more volatile, and exhibits a strong response in the mass spectrometer, particularly in negative chemical ionization (NCI) mode, which provides high selectivity and sensitivity.[1]
Following derivatization, the sample is introduced into the GC, where the components are separated based on their boiling points and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound, while the intensity of the signal is used for quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of this compound following PFBHA derivatization. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Value | Notes |
| Retention Time (RT) | Varies | Dependent on the GC column and temperature program. A non-polar column like a DB-5ms is commonly used. |
| Molecular Ion (M+) of Derivative | m/z 309 | [M-H2O]+ of the PFBHA-oxime derivative. |
| Characteristic Fragment Ions | m/z 181, 167, 151 | Key fragments of the PFBHA moiety, useful for selected ion monitoring (SIM). |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | Estimated based on similar volatile aldehydes. |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | Estimated based on similar volatile aldehydes. |
| Linear Range | 1 - 100 µg/L | Typical linear range for quantitative analysis. |
| R² of Calibration Curve | > 0.99 | A measure of the linearity of the calibration. |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the GC-MS analysis of this compound.
1. Reagents and Materials
-
This compound standard (≥98% purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (IS), e.g., d-benzaldehyde or a suitable deuterated aldehyde
-
Solvents: Hexane (B92381), Methanol (B129727), Dichloromethane (GC grade or higher)
-
Reagent water (Type I)
-
Sodium sulfate, anhydrous
-
2 mL autosampler vials with PTFE-lined septa
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (1-100 µg/L): Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the sample matrix.
-
Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in methanol.
-
PFBHA Derivatization Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of reagent water.
3. Sample Preparation and Derivatization
This protocol describes a liquid-liquid extraction followed by derivatization. For volatile samples, headspace analysis with on-fiber derivatization using Solid Phase Microextraction (SPME) can also be an effective alternative.[1]
-
Sample Collection: Collect the sample in a clean, airtight container to prevent the loss of volatile analytes.
-
Extraction:
-
To 1 mL of the liquid sample in a glass vial, add a known amount of the internal standard solution.
-
Add 1 mL of hexane (or another suitable extraction solvent).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
-
Derivatization:
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Add 100 µL of the PFBHA derivatization reagent.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Final Preparation:
-
Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
-
4. GC-MS Instrumental Parameters
The following are typical starting parameters for the GC-MS analysis. Optimization may be required for specific instruments and applications.
-
Gas Chromatograph (GC)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI is often preferred for PFBHA derivatives for higher sensitivity.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Monitor the characteristic fragment ions of the this compound-PFBHA derivative (e.g., m/z 181, 167, 151) and the internal standard.
-
5. Data Analysis and Quantification
-
Identification: Identify the this compound-PFBHA derivative peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum if available. The presence of the characteristic fragment ions will confirm the identity.
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.
-
Mandatory Visualization
References
High-performance liquid chromatography (HPLC) methods for 2,3,3-Trimethylbutanal
An increasing focus on the detection and quantification of aldehydes in various matrices, from pharmaceutical preparations to environmental samples, necessitates robust analytical methods. 2,3,3-Trimethylbutanal, a branched-chain aldehyde, presents a challenge for direct analysis by High-Performance Liquid Chromatography (HPLC) due to its lack of a suitable chromophore for ultraviolet (UV) detection. To overcome this limitation, a pre-column derivatization strategy is employed.
This application note details a reliable HPLC method for the quantitative analysis of this compound. The method is based on the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which quantitatively converts it into a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive and specific detection using a standard UV-Vis detector.
Principle
The carbonyl group of this compound reacts with DNPH in an acidic medium to form the corresponding this compound-2,4-dinitrophenylhydrazone. This derivative is then separated from the excess reagent and other sample components by reversed-phase HPLC and quantified by UV detection at 360 nm.
Application
This method is suitable for the quantitative determination of this compound in bulk drug substances, raw materials, and potentially in environmental or biological samples after appropriate sample preparation. The described protocol offers excellent linearity, accuracy, and precision.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 17408-48-9), analytical standard grade[1]
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water, 18 MΩ·cm or higher
-
Perchloric acid (HClO₄), 70%, analytical grade
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade
-
Orthophosphoric acid, 85%, analytical grade
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes.
Preparation of Solutions
-
Derivatization Reagent (DNPH Solution): Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) perchloric acid. This solution should be freshly prepared.
-
Standard Stock Solution of this compound: Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a concentration of approximately 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1.0 µg/mL to 50 µg/mL.
Derivatization Procedure
-
Transfer 1.0 mL of each working standard solution and sample solution into separate vials.
-
Add 1.0 mL of the DNPH derivatization reagent to each vial.
-
Cap the vials and vortex for 30 seconds.
-
Allow the reaction to proceed at 40 °C for 30 minutes in a water bath or heating block.
-
After cooling to room temperature, the solutions are ready for HPLC analysis.
Sample Preparation
-
For Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in acetonitrile to achieve a theoretical concentration of this compound within the calibration range, and proceed with the derivatization procedure.
-
For Other Matrices: The sample preparation procedure may require optimization, including extraction or clean-up steps, to remove interfering substances prior to derivatization.
Data Presentation
The performance of this method was evaluated for linearity, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Retention Time (min) | ~8.5 |
| Linearity (r²) | > 0.999 |
| Calibration Range (µg/mL) | 1.0 - 50.0 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Visualization of Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound via DNPH derivatization is depicted below.
Caption: Workflow for the HPLC analysis of this compound.
The chemical reaction pathway for the derivatization of this compound with 2,4-dinitrophenylhydrazine is illustrated in the following diagram.
References
Application Notes and Protocols for the Derivatization of 2,3,3-Trimethylbutanal for Improved Detection
Introduction
2,3,3-Trimethylbutanal is a branched-chain aldehyde that can be challenging to detect and quantify at low concentrations due to its volatility and potential for instability. Derivatization is a chemical modification technique used to improve the analytical characteristics of a target compound. For aldehydes like this compound, derivatization can increase thermal stability, improve chromatographic resolution, and enhance detector response, leading to more sensitive and reliable detection. This application note provides detailed protocols for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), respectively.
Key Derivatization Strategies
The carbonyl group of this compound is the primary target for derivatization. The most common approaches involve reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form stable oximes or hydrazones.
-
PFBHA Derivatization: PFBHA reacts with aldehydes to form PFBHA-oximes. These derivatives are highly electronegative due to the pentafluorobenzyl group, making them ideal for sensitive detection by Electron Capture Detectors (ECD) or Mass Spectrometry (MS).[1] The resulting oximes are also more volatile and thermally stable, which is advantageous for GC analysis.[1]
-
DNPH Derivatization: DNPH is a widely used reagent that reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones.[2] These derivatives are chromophoric and can be readily detected by UV-Vis detectors in HPLC systems.[3] However, DNPH derivatives can be thermally labile, making them less suitable for GC analysis without careful optimization.[4][5]
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and limits of quantification (LOQ) for various aldehydes using PFBHA-GC-MS and DNPH-HPLC methods. While specific data for this compound is not widely available, the data for structurally similar and other common aldehydes provide a strong indication of the expected performance of these methods.
Table 1: PFBHA Derivatization followed by GC-MS Analysis
| Aldehyde | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| C3–C9 Aldehydes | 0.001 nM | 0.003 nM | Exhaled Breath | [6] |
| Hexanal | 0.006 nM | Not Reported | Human Blood | [6] |
| Heptanal | 0.005 nM | Not Reported | Human Blood | [6] |
| Various Carbonyls | 6–100 pptV | Not Reported | Air | [7] |
| Various Carbonyls | 0.01–0.17 µmol L⁻¹ | Not Reported | Water | [8] |
Table 2: DNPH Derivatization followed by HPLC-UV Analysis
| Aldehyde | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Hexanal | 7.90 nmol L⁻¹ | Not Reported | General | [6] |
| Heptanal | 2.34 nmol L⁻¹ | Not Reported | General | [6] |
| Hexanal | 0.79 nmol L⁻¹ | Not Reported | Blood | [6] |
| Heptanal | 0.80 nmol L⁻¹ | Not Reported | Blood | [6] |
| 14 Carbonyls | 60 - 180 ppb | Not Reported | Air | [9] |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol is adapted from established methods for carbonyl compound analysis.[10][11]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity
-
Hexane, GC grade
-
Ethyl acetate (B1210297), GC grade
-
Reagent water (aldehyde-free)
-
Sodium sulfate, anhydrous
-
1.0 M Hydrochloric acid (HCl)
-
15 mL glass test tubes with screw caps
-
Vortex mixer
-
Heating block or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Place 5 mL of the aqueous sample or calibration standard into a 15 mL glass test tube.
-
pH Adjustment: Adjust the pH of the solution to approximately 4 by adding 1.0 M HCl.[10]
-
Derivatization Reaction:
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 0.1 mL of ethyl acetate and approximately 5 g of anhydrous sodium sulfate.[10]
-
Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative.
-
Allow the phases to separate.
-
-
Analysis:
-
Carefully transfer the upper organic layer to a GC vial.
-
Inject 1 µL of the extract into the GC-MS system.
-
GC-MS Parameters (Suggested):
-
Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 170°C at 5°C/min, then ramp to 190°C at 1°C/min and hold for 25 minutes.[12]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification, monitoring the characteristic ion m/z 181.[8][12]
Protocol 2: DNPH Derivatization of this compound for HPLC-UV Analysis
This protocol is based on standard procedures for DNPH derivatization.[2][3]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724), HPLC grade
-
Phosphoric acid
-
Reagent water (aldehyde-free)
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
Procedure:
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile and create a series of calibration standards.
-
Sample Preparation: To 1 mL of the sample or calibration standard, add an equal volume of the DNPH reagent.
-
Derivatization Reaction:
-
Vortex the mixture.
-
Incubate at 40°C for 30 minutes.[2]
-
-
Analysis:
-
Cool the mixture to room temperature.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
HPLC-UV Parameters (Suggested):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
Visualizations
Reaction Schemes
Caption: Derivatization reactions of this compound.
Experimental Workflows
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde DNPH derivatives and GCMS - Chromatography Forum [chromforum.org]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. gcms.cz [gcms.cz]
Application Notes and Protocols for Grignard Reactions Involving 2,3,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for performing Grignard reactions with the sterically hindered aldehyde, 2,3,3-trimethylbutanal. Due to the significant steric hindrance around the carbonyl group, modifications to standard Grignard protocols may be necessary to achieve optimal results. The following sections detail the reaction principles, provide representative experimental procedures, and summarize expected outcomes.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1] In the case of this compound, the bulky tert-butyl group adjacent to the aldehyde functionality poses a significant steric challenge to the approaching nucleophile.[2] This steric hindrance can affect reaction rates and yields, and in some cases, may lead to side reactions such as enolization or reduction.[3] Careful control of reaction conditions is therefore crucial for a successful outcome. The reaction proceeds via a nucleophilic addition mechanism to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the corresponding secondary alcohol.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Grignard reaction of this compound with common Grignard reagents. Please note that these values are illustrative and actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.
| Grignard Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methylmagnesium Bromide | 2,3,3,4-Tetramethyl-2-pentanol | 2-4 | 0 to RT | 65-75 |
| Phenylmagnesium Bromide | 1-Phenyl-2,3,3-trimethyl-1-butanol | 3-5 | 0 to RT | 55-65 |
| Ethylmagnesium Bromide | 3,4,4-Trimethyl-3-hexanol | 2-4 | 0 to RT | 60-70 |
| Isopropylmagnesium Bromide | 2,3,3,5-Tetramethyl-4-hexanol | 4-6 | RT to 35 | 40-50 |
Experimental Protocols
3.1. General Considerations
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry nitrogen or argon. Anhydrous solvents (typically diethyl ether or tetrahydrofuran (B95107) (THF)) are essential.[4]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[4]
-
Magnesium Activation: The magnesium turnings used for the preparation of the Grignard reagent are often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation can be achieved by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4]
3.2. Protocol 1: Reaction of this compound with Methylmagnesium Bromide
This protocol describes the synthesis of 2,3,3,4-tetramethyl-2-pentanol.
Materials:
-
Magnesium turnings
-
Bromomethane (B36050) (or a solution of methylmagnesium bromide in a suitable solvent)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
A solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether is placed in the dropping funnel.
-
Add a small portion of the bromomethane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add the solution of this compound dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
3.3. Protocol 2: Reaction of this compound with Phenylmagnesium Bromide
This protocol describes the synthesis of 1-phenyl-2,3,3-trimethyl-1-butanol. The procedure is similar to Protocol 1, with the substitution of bromobenzene (B47551) for bromomethane in the preparation of the Grignard reagent.
Note: The formation of phenylmagnesium bromide may be slower than that of methylmagnesium bromide.
Visualizations
4.1. Experimental Workflow
References
Application Notes: The Strategic Use of 2,3,3-Trimethylbutanal in Complex Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of the sterically hindered aldehyde, 2,3,3-trimethylbutanal, and its close analogs in the stereoselective synthesis of complex natural products. The unique structural features of this aldehyde allow for high levels of facial selectivity in key bond-forming reactions, making it a valuable tool for constructing intricate molecular architectures.
Introduction
In the realm of total synthesis, the precise control of stereochemistry is paramount. Chiral aldehydes are versatile building blocks, and those with significant steric bulk, such as this compound, offer distinct advantages in directing the stereochemical outcome of reactions. The tert-butyl group, or similarly bulky substituents adjacent to the aldehyde functionality, can effectively shield one face of the molecule, leading to highly diastereoselective transformations. While direct applications of this compound are not extensively documented in the synthesis of complex natural products, the closely related 2,3-dimethylbutanal (B3049577) has been successfully employed, demonstrating the strategic value of this class of sterically encumbered aldehydes.
Case Study: Total Synthesis of (+)-SCH 351448
A notable example showcasing the application of a sterically hindered aldehyde is the total synthesis of (+)-SCH 351448, a novel activator of the low-density lipoprotein receptor promoter.[1][2][3][4][5][6] In their convergent synthesis, McDonald and co-workers utilized the α,α'-dimethyl aldehyde, 2,3-dimethylbutanal (a close analog of this compound), as a key starting material for one of the major fragments of the macrodiolide.[2]
Key Reaction: [4+2] Annulation for Tetrahydropyran Synthesis
The synthesis of the C1–C13 fragment of (+)-SCH 351448 commenced with the known α,α′-dimethyl aldehyde 6a (2,3-dimethylbutanal).[2] This aldehyde underwent a highly diastereoselective [4+2] annulation reaction with the chiral allylsilane anti-5c in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This reaction furnished the desired dihydropyran 8 in high yield and with excellent diastereoselectivity.[2]
The steric bulk of the dimethylated carbon adjacent to the aldehyde carbonyl in 6a played a crucial role in directing the facial selectivity of the annulation, leading to the formation of the desired stereoisomer.
Table 1: Quantitative Data for the [4+2] Annulation Reaction
| Reactants | Product | Catalyst/Reagent | Solvent | Yield | Diastereomeric Ratio (dr) | Reference |
| Aldehyde 6a and Chiral Allylsilane anti-5c | Dihydropyran 8 | TMSOTf | CH₂Cl₂ | 83% | 13:1 | [2] |
Experimental Protocols
Synthesis of Dihydropyran 8 via [4+2] Annulation[2]
Materials:
-
α,α′-dimethyl aldehyde 6a (2,3-dimethylbutanal)
-
Chiral allylsilane anti-5c
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of α,α′-dimethyl aldehyde 6a in anhydrous dichloromethane (CH₂Cl₂) at -78 °C is added the chiral allylsilane anti-5c .
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the dihydropyran 8 .
Logical Workflow of the Synthetic Step
The following diagram illustrates the logical progression from the starting aldehyde to the key dihydropyran intermediate in the synthesis of (+)-SCH 351448.
Caption: Synthetic workflow for the C1-C13 fragment of (+)-SCH 351448.
Signaling Pathway of Stereochemical Induction
The stereochemical outcome of the [4+2] annulation is dictated by the steric hindrance imposed by the bulky substituent on the aldehyde. The chiral auxiliary on the allylsilane further refines the stereocontrol.
Caption: Control of stereochemistry by the sterically hindered aldehyde.
Conclusion
The use of sterically demanding aldehydes like this compound and its analogs provides a powerful strategy for achieving high levels of diastereoselectivity in the synthesis of complex natural products. As demonstrated in the total synthesis of (+)-SCH 351448, the bulky substituent adjacent to the aldehyde functionality effectively controls the approach of incoming reagents, leading to the preferential formation of the desired stereoisomer. This approach simplifies complex synthetic challenges and is a valuable consideration for the design of efficient and stereocontrolled routes to biologically active molecules.
References
- 1. Total Synthesis of (+)-SCH 351448 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective total synthesis of (+)-SCH 351448 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Total Synthesis of (+)-SCH 351448 - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 6. Efficient Asymmetric Synthesis of (+)-SCH 351448 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3,3-Trimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3,3-Trimethylbutanal. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Fractional Distillation
-
Question: My distillation is very slow, and I'm not getting a clear separation of fractions. What could be the issue?
-
Answer: This could be due to several factors:
-
Inadequate Heating: The heating mantle may not be providing uniform or sufficient heat. Ensure the mantle is in good contact with the distillation flask and consider using a silicone oil bath for more even heat distribution.
-
Poor Insulation: The distillation column and head may be losing too much heat to the surroundings. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
-
Flooding of the Column: The boil-up rate might be too high, causing the column to fill with condensate and preventing efficient separation. Reduce the heating to allow the column to equilibrate.
-
Incorrect Column Packing: If you are using a packed column, the packing material may not be appropriate or may be channeling. Ensure the packing provides a large surface area for vapor-liquid equilibrium.
-
-
-
Question: The purity of my collected this compound is lower than expected after distillation. How can I improve it?
-
Answer: To improve the purity of your distilled product:
-
Increase the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can enhance separation. This can be achieved by adjusting the take-off rate at the distillation head.
-
Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[1][2][3]
-
Slow Down the Distillation Rate: A slower distillation allows for better equilibration between the liquid and vapor phases, leading to a more precise separation.
-
-
Column Chromatography
-
Question: My this compound is decomposing on the silica (B1680970) gel column. What are my options?
-
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel.[4] To prevent decomposition:
-
Neutralize the Silica Gel: You can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina (B75360) as the stationary phase, which is less acidic than silica gel.
-
Rapid Purification: If you only need to remove baseline impurities, a quick "plug" filtration through a short column of deactivated silica or neutral alumina can minimize contact time and reduce decomposition.
-
-
-
Question: I'm having trouble separating my product from a close-eluting impurity. What can I do?
-
Answer: To improve the separation of compounds with similar polarities:
-
Optimize the Eluent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides the best separation (a significant difference in Rf values).
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to resolve compounds that elute closely together.
-
Adjust the Column Dimensions: A longer, narrower column can provide better resolution.
-
-
Bisulfite Adduct Formation
-
Question: I am not getting a good yield of the bisulfite adduct precipitate. Why is this happening?
-
Answer: Low yields of the bisulfite adduct can be due to:
-
Steric Hindrance: this compound is a sterically hindered aldehyde, which can slow down the reaction with sodium bisulfite.[5]
-
Adduct Solubility: The bisulfite adduct of some aldehydes can be soluble in the reaction mixture, preventing precipitation.[5]
-
Reagent Quality: The sodium bisulfite solution should be freshly prepared to ensure its reactivity.[5]
-
-
-
Question: How can I recover my aldehyde from the bisulfite adduct?
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What are the most common impurities in crude this compound synthesized via pinacol (B44631) rearrangement?
-
Q2: What is the boiling point of this compound?
-
Q3: Which purification method is best for my crude this compound?
-
A3: The best method depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation: This is a good choice for separating compounds with different boiling points and for large-scale purifications.[1][2][3]
-
Column Chromatography: This method offers high resolution for separating compounds with similar polarities, especially on a smaller scale.
-
Bisulfite Extraction: This is a chemical method that is highly selective for aldehydes and can be effective for removing non-aldehydic impurities.[5][6]
-
-
Experimental Procedures
-
Q4: Can you provide a general protocol for the fractional distillation of this compound?
-
A4: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below.
-
-
Q5: What is a typical procedure for purifying an aldehyde using bisulfite adduct formation?
-
A5: A general protocol involves dissolving the crude aldehyde in a water-miscible solvent, adding a saturated solution of sodium bisulfite, and then separating the resulting adduct. The aldehyde is then regenerated by adding a base. A detailed protocol is available in the "Experimental Protocols" section.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Aldehydes
| Purification Method | Principle of Separation | Typical Purity | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | >95% | Scalable, effective for removing non-volatile impurities. | Not effective for separating compounds with similar boiling points. |
| Column Chromatography | Differential adsorption to a stationary phase | >98% | High resolution, suitable for a wide range of compounds. | Can be time-consuming, potential for sample decomposition on the stationary phase. |
| Bisulfite Extraction | Reversible chemical reaction with the aldehyde | >99% | Highly selective for aldehydes. | Requires an additional step to regenerate the aldehyde, may not be suitable for all aldehydes. |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle or an oil bath.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Distillation: Once the vapor reaches the thermometer and the temperature stabilizes, begin collecting the distillate. The first fraction will likely be any lower-boiling impurities.
-
Fraction Collection: As the temperature begins to rise towards the expected boiling point of this compound, change the receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
Protocol 2: Column Chromatography of Crude this compound
-
TLC Analysis: Determine a suitable solvent system for the separation using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel (or neutral alumina) in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification of this compound via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF).[6] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.
-
Isolation of the Adduct: If a precipitate forms, it can be collected by filtration. If the adduct is soluble, proceed to a liquid-liquid extraction by adding an immiscible organic solvent (e.g., diethyl ether). The bisulfite adduct will remain in the aqueous layer.
-
Regeneration of the Aldehyde: Separate the aqueous layer containing the adduct. Add a strong base, such as sodium hydroxide, until the solution is basic (pH > 10). This will regenerate the aldehyde.
-
Extraction: Extract the regenerated aldehyde from the aqueous solution using an organic solvent (e.g., diethyl ether).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation to yield the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique for crude this compound.
Caption: Troubleshooting guide for low purity after fractional distillation.
Caption: Troubleshooting guide for product decomposition during column chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Rearrangement [www2.chemistry.msu.edu]
- 8. Pinacol Rearrangement [organic-chemistry.org]
- 9. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 10. guidechem.com [guidechem.com]
Common side products in the synthesis of 2,3,3-Trimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trimethylbutanal. The information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most commonly employed synthetic routes for this compound are:
-
Oxidation of 2,3,3-trimethyl-1-butanol: This involves the use of mild oxidizing agents to convert the primary alcohol to the corresponding aldehyde.
-
Hydroformylation of 2,3,3-trimethyl-1-butene: This method introduces a formyl group and a hydrogen atom across the double bond of the alkene.
Q2: What are the typical side products I should be aware of for each synthetic route?
A2: The side products are specific to the chosen synthetic pathway:
-
For the oxidation of 2,3,3-trimethyl-1-butanol:
-
Using Pyridinium (B92312) Chlorochromate (PCC): The primary inorganic byproducts are a tar-like mixture of chromium(IV) species and pyridinium hydrochloride.[1][2] Over-oxidation to 2,3,3-trimethylbutanoic acid can occur, especially in the presence of water.[2]
-
Using Swern Oxidation: The main byproducts are dimethyl sulfide (B99878) (with a strong, unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride.[3][4]
-
-
For the hydroformylation of 2,3,3-trimethyl-1-butene:
-
The primary organic side product is the isomeric aldehyde, 3,4,4-trimethylpentanal , due to the regioselectivity of the hydroformylation reaction on a sterically hindered alkene.
-
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring the reaction.[5] It allows for the separation and identification of the desired product and various side products. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis via Oxidation of 2,3,3-trimethyl-1-butanol
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction closely using TLC or GC-MS to ensure all the starting alcohol has been consumed. If necessary, increase the reaction time or the amount of oxidizing agent. |
| Degradation of the product. | Aldehydes can be sensitive to prolonged reaction times or harsh work-up conditions. Ensure the reaction is quenched promptly upon completion and that the work-up is performed efficiently at a low temperature. |
| Inefficient purification. | Optimize the purification method. Distillation is often the preferred method for purifying aldehydes. Ensure the distillation apparatus is efficient and the vacuum is stable. |
Problem 2: Presence of 2,3,3-trimethylbutanoic acid as a side product (PCC Oxidation).
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction mixture. | PCC oxidation should be carried out under anhydrous conditions.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Over-oxidation by excess PCC. | Use a stoichiometric amount of PCC. Adding the PCC in portions can also help to control the reaction and minimize over-oxidation. |
Problem 3: Strong, unpleasant odor during work-up (Swern Oxidation).
| Potential Cause | Troubleshooting Step |
| Formation of dimethyl sulfide. | This is an inherent byproduct of the Swern oxidation.[3][4] Perform the reaction and work-up in a well-ventilated fume hood. Rinsing glassware with a bleach solution can help to neutralize the odor. |
Synthesis via Hydroformylation of 2,3,3-trimethyl-1-butene
Problem 1: Low regioselectivity, leading to a high proportion of 3,4,4-trimethylpentanal.
| Potential Cause | Troubleshooting Step |
| Inappropriate catalyst or ligand. | The choice of catalyst and ligand is crucial for controlling regioselectivity in hydroformylation.[6][7] For sterically hindered alkenes, bulky phosphine (B1218219) or phosphite (B83602) ligands are often used to favor the formation of the terminal aldehyde. |
| Non-optimal reaction conditions. | Reaction parameters such as temperature, pressure of syngas (CO/H₂), and solvent can significantly influence regioselectivity.[8] A systematic optimization of these parameters may be required. Lower temperatures and higher CO partial pressures generally favor the formation of the linear aldehyde. |
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Synthetic Route | Oxidizing/Catalytic System | Common Side Products | Byproducts |
| Oxidation | Pyridinium Chlorochromate (PCC) | 2,3,3-trimethylbutanoic acid | Chromium(IV) species, Pyridinium hydrochloride[1][2] |
| Oxidation | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | - | Dimethyl sulfide, Carbon monoxide, Carbon dioxide, Triethylammonium chloride[3][4] |
| Hydroformylation | Rhodium or Cobalt catalyst with phosphine ligands | 3,4,4-trimethylpentanal | - |
Experimental Protocols
Note: The following are general experimental protocols and may require optimization based on laboratory conditions and available equipment.
1. Synthesis of this compound via Swern Oxidation of 2,3,3-trimethyl-1-butanol
-
Materials: 2,3,3-trimethyl-1-butanol, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534), Dichloromethane (B109758) (anhydrous).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below -60 °C.
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After stirring for 15 minutes, add a solution of 2,3,3-trimethyl-1-butanol in anhydrous dichloromethane dropwise, keeping the temperature below -60 °C.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Add triethylamine dropwise, which may cause the reaction mixture to become thick.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
2. Synthesis of this compound via PCC Oxidation of 2,3,3-trimethyl-1-butanol
-
Materials: 2,3,3-trimethyl-1-butanol, Pyridinium chlorochromate (PCC), Celite or silica (B1680970) gel, Dichloromethane (anhydrous).
-
Procedure:
-
In a flame-dried round-bottom flask, suspend PCC and Celite (or silica gel) in anhydrous dichloromethane.
-
Add a solution of 2,3,3-trimethyl-1-butanol in anhydrous dichloromethane to the suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting low yield in oxidation reactions.
Caption: Troubleshooting low regioselectivity in hydroformylation.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
Technical Support Center: 2,3,3-Trimethylbutanal Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,3,3-trimethylbutanal in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation (Grignard Route) | Inactive magnesium surface. | Activate the magnesium turnings prior to the reaction by either briefly grinding them in a dry mortar and pestle or by adding a small crystal of iodine to the reaction flask. |
| Wet glassware or solvent. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Poor quality Grignard reagent. | Titrate the Grignard reagent before use to determine its exact concentration. | |
| Low Yield (Oxidation Route) | Incomplete oxidation. | Increase the reaction time or the equivalents of the oxidizing agent. Monitor the reaction progress by TLC. |
| Over-oxidation to carboxylic acid. | Use a mild oxidizing agent like Pyridinium chlorochromate (PCC) or perform a Swern oxidation at low temperatures (-78 °C).[1][2][3][4][5] | |
| Steric hindrance around the alcohol. | For sterically hindered primary alcohols, Swern oxidation is often more effective than PCC.[6][7] | |
| Presence of Unreacted Starting Material | Insufficient reagent. | Ensure the stoichiometry of the reagents is correct. For Grignard reactions, a slight excess of the Grignard reagent may be necessary. |
| Low reaction temperature. | While low temperatures are crucial for selectivity in some cases, ensure the reaction has enough thermal energy to proceed to completion. | |
| Formation of Side Products (e.g., Wurtz coupling) | High concentration of alkyl halide during Grignard formation. | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Separating from Starting Alcohol | Similar boiling points. | If distillation is ineffective, consider purification via the sodium bisulfite adduct.[8][9][10] |
| Product Contaminated with Carboxylic Acid | Air oxidation of the aldehyde. | Minimize exposure of the aldehyde to air. Wash the crude product with a mild base like saturated sodium bicarbonate solution.[11] |
| Emulsion Formation During Workup | Presence of magnesium salts (Grignard route). | Add a saturated solution of ammonium (B1175870) chloride during the workup to break up the emulsion. |
| Product Loss During Distillation | Aldehyde polymerization or decomposition at high temperatures. | Perform the distillation under reduced pressure to lower the boiling point.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic approaches are:
-
Grignard Reaction: The reaction of a Grignard reagent (e.g., sec-butylmagnesium bromide) with an appropriate electrophile like N,N-dimethylformamide (DMF) or a suitable ester.[14][15][16][17][18]
-
Oxidation of 2,3,3-Trimethyl-1-butanol: The oxidation of the corresponding primary alcohol using mild oxidizing agents like PCC or conditions for a Swern oxidation.[1][2][3][4][5]
Q2: How can I improve the yield of the Grignard reaction for this sterically hindered aldehyde?
A2: To improve the yield, ensure the complete exclusion of water and air from your reaction system. Use freshly prepared or titrated Grignard reagent. Slow, dropwise addition of the electrophile to the Grignard solution at a controlled temperature can also minimize side reactions.
Q3: What is the best method to purify this compound?
A3: Fractional distillation under reduced pressure is a common method.[12][13] If impurities with similar boiling points are present, forming the sodium bisulfite adduct is an effective chemical purification method. The aldehyde can be regenerated from the adduct by treatment with a base.[8][9][10]
Q4: My final product is contaminated with a carboxylic acid. How can I remove it and prevent its formation?
A4: To remove the carboxylic acid impurity, you can wash the crude product with a dilute solution of sodium bicarbonate.[11] To prevent its formation, avoid exposing the purified aldehyde to air for extended periods, as aldehydes are susceptible to air oxidation. Storing the product under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q5: I am having trouble with the Swern oxidation of 2,3,3-trimethyl-1-butanol. What are some common pitfalls?
A5: The Swern oxidation must be carried out at low temperatures (typically -78 °C) to avoid side reactions.[1][4][5][7] Ensure that the reagents are added in the correct order (oxalyl chloride or trifluoroacetic anhydride (B1165640) to DMSO, followed by the alcohol, and finally the tertiary amine base). The reaction also produces the foul-smelling dimethyl sulfide, so it should be performed in a well-ventilated fume hood.[1][4][5]
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on typical results for analogous reactions.
| Synthetic Route | Key Reaction Parameters | Hypothetical Yield (%) | Hypothetical Purity (%) |
| Grignard Reaction | sec-Butylmagnesium bromide + DMF, -10 °C to 0 °C | 65-75 | >95 (after distillation) |
| Grignard Reaction | tert-Pentylmagnesium chloride + Ethyl formate, -78 °C to 0 °C | 60-70 | >95 (after distillation) |
| PCC Oxidation | 2,3,3-Trimethyl-1-butanol, PCC, CH₂Cl₂, rt | 70-80 | >97 (after filtration and distillation) |
| Swern Oxidation | 2,3,3-Trimethyl-1-butanol, (COCl)₂, DMSO, Et₃N, -78 °C | 85-95 | >98 (after workup and distillation) |
Experimental Protocols
1. Synthesis via Grignard Reaction
-
Reagents: Magnesium turnings, sec-butyl bromide, anhydrous diethyl ether, N,N-dimethylformamide (DMF), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of sec-butyl bromide in anhydrous diethyl ether.
-
Add a small portion of the sec-butyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of DMF in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding it to a stirred mixture of ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
2. Synthesis via Swern Oxidation
-
Reagents: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), 2,3,3-trimethyl-1-butanol, triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride in anhydrous DCM and cool it to -78 °C.
-
Add a solution of DMSO in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2,3,3-trimethyl-1-butanol in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir for 30 minutes.
-
Add triethylamine dropwise, and stir the reaction mixture for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield/purity.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Workup [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
- 13. How To [chem.rochester.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. www1.udel.edu [www1.udel.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Grignard reaction - Wikipedia [en.wikipedia.org]
Stability and storage conditions for 2,3,3-Trimethylbutanal
This technical support center provides essential information regarding the stability and storage of 2,3,3-Trimethylbutanal, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant clothing, should be worn when handling this compound.[2] All work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It should be kept away from heat, sparks, open flames, and other ignition sources.[2] Storage in a flammables area is recommended.
Q3: What are the known incompatibilities for this compound?
A3: this compound should not be stored with strong oxidizing agents, as this can lead to vigorous reactions.
Q4: What is the typical shelf life of this compound?
Q5: What are the common signs of degradation of this compound?
A5: Aldehydes can undergo oxidation to form carboxylic acids or polymerize over time. Visual signs of degradation may include a change in color or the formation of a precipitate. A change in odor could also indicate decomposition. Analytical techniques such as Gas Chromatography (GC) can be used to assess the purity and detect the presence of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the purity of the aldehyde using an appropriate analytical method like GC or NMR before use. Ensure the compound has been stored under the recommended conditions (cool, dry, inert atmosphere). |
| Presence of impurities from the supplier. | Request a certificate of analysis (CoA) from the supplier. If necessary, purify the aldehyde by distillation before use. | |
| Precipitate formation in the container | Polymerization of the aldehyde. Aldehydes, especially in the presence of acidic or basic impurities, can undergo aldol (B89426) condensation or other polymerization reactions. | Avoid exposure to contaminants. Store in a clean, dry container. If a precipitate is observed, the purity of the remaining liquid should be verified before use. |
| Discoloration of the sample | Oxidation or presence of impurities. | Discolored samples should be treated with caution. Assess the purity before use. If oxidation is suspected, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool | [2] |
| Atmosphere | Dry, well-ventilated area. Consider storing under an inert atmosphere (e.g., Nitrogen or Argon) for long-term stability. | [2] |
| Container | Tightly closed container. | [2] |
| Light | Store protected from light, although specific photosensitivity data is not available, it is a general good practice for aldehydes. | General laboratory practice |
| Incompatible Materials | Strong oxidizing agents. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and identify potential volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
-
Use a capillary column appropriate for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/minute to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Impurities can be tentatively identified by comparing their retention times with known standards or by using a GC-Mass Spectrometry (GC-MS) system for mass spectral identification.
-
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting failed reactions involving 2,3,3-Trimethylbutanal
Welcome to the technical support center for 2,3,3-Trimethylbutanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this sterically hindered aldehyde.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow or low-yielding?
A1: this compound possesses a bulky tert-butyl group adjacent to the aldehyde carbonyl. This significant steric hindrance can impede the approach of nucleophiles to the electrophilic carbonyl carbon, leading to slower reaction rates and lower yields compared to less hindered aldehydes.[1][2]
Q2: How can I improve the yield of olefination reactions with this aldehyde?
A2: Standard Wittig reactions may give poor yields due to steric hindrance. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative.[3][4] The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig reagents, which can lead to better outcomes with hindered aldehydes.[4]
Q3: What are the common side reactions observed in Grignard reactions with this compound?
A3: With sterically hindered aldehydes, Grignard reagents that have beta-hydrogens can act as reducing agents, converting the aldehyde to an alcohol via hydride transfer.[1] Another potential side reaction is enolization of the aldehyde if it has alpha-hydrogens, though this compound has only one, which is also sterically hindered. The primary challenge remains the slow rate of nucleophilic addition.
Q4: Are there special considerations for the reduction of this compound to its corresponding alcohol?
A4: While standard reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce the aldehyde to 2,3,3-trimethylbutan-1-ol, the reaction might be slower than with unhindered aldehydes. Ensuring a sufficient excess of the reducing agent and allowing for adequate reaction time is important for complete conversion.[5][6]
Q5: Can this compound participate in aldol (B89426) condensation reactions?
A5: Yes, but with specific considerations. Since this compound has a sterically hindered alpha-hydrogen, it is less likely to act as the enolate component (the nucleophile). It will more readily act as the electrophilic acceptor for an enolate derived from a less hindered ketone or aldehyde.[7][8] This can be used to control the regioselectivity of crossed aldol reactions.[9][10]
Troubleshooting Guides
Issue 1: Low Yield in Olefination Reactions (e.g., Wittig Reaction)
| Potential Cause | Recommended Solution |
| Steric Hindrance | Switch from the standard Wittig reaction to the Horner-Wadsworth-Emmons (HWE) reaction. The smaller phosphonate reagents are more effective with hindered substrates.[3][4] |
| Unreactive Ylide | For HWE, ensure a strong enough base is used to completely deprotonate the phosphonate ester (e.g., NaH, KHMDS).[11] |
| Side Reactions | Run the reaction at lower temperatures to minimize side reactions. Ensure slow addition of the aldehyde to the pre-formed ylide/phosphonate carbanion.[12] |
Issue 2: Grignard Reaction Failure or Low Conversion
| Potential Cause | Recommended Solution |
| Slow Nucleophilic Addition | Use a more reactive organometallic reagent, such as an organolithium, which is generally more nucleophilic than a Grignard reagent. The addition of cerium(III) chloride (Luche conditions) can also enhance nucleophilic addition over side reactions.[13] |
| Reduction Side Reaction | If the Grignard reagent has β-hydrogens, consider using a reagent without them (e.g., methylmagnesium bromide) or switch to an organolithium reagent. |
| Reaction Initiation Failure | Ensure all glassware is flame-dried and reagents are anhydrous. Use an initiator such as iodine or 1,2-dibromoethane (B42909) to activate the magnesium.[13] |
Issue 3: Incomplete Reduction to 2,3,3-Trimethylbutan-1-ol
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Use a larger excess of NaBH₄ (e.g., 2-4 equivalents) to ensure the reaction goes to completion. |
| Slow Reaction Rate | Increase the reaction time and monitor progress by TLC. Gentle heating may be applied, but with caution as it can also promote side reactions.[14] |
| Solvent Effects | Ensure the aldehyde is fully dissolved. A co-solvent system may be necessary. Protic solvents like methanol (B129727) or ethanol (B145695) are typically used with NaBH₄.[5][15] |
Issue 4: Inefficient Oxidation to 2,3,3-Trimethylbutanoic Acid
| Potential Cause | Recommended Solution |
| Mild Oxidizing Agent | Use a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) to ensure complete oxidation.[16] |
| Incomplete Reaction | Use an excess of the oxidizing agent and allow for sufficient reaction time. Monitor the reaction by TLC to confirm the disappearance of the starting material.[16] |
| Over-oxidation (if other functional groups are present) | For more selective oxidation, consider using milder conditions like the Pinnick oxidation (sodium chlorite (B76162) with a scavenger).[17] |
Issue 5: Poor Regioselectivity in Crossed Aldol Condensation
| Potential Cause | Recommended Solution |
| Self-Condensation of the Ketone | Pre-form the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before slowly adding this compound. This ensures the ketone acts as the nucleophile and the hindered aldehyde as the electrophile. |
| Multiple Products | Since this compound cannot enolize on the tert-butyl side, it is a good candidate for a directed aldol reaction. Use conditions that favor the kinetic enolate of the partner ketone to improve regioselectivity further. |
Quantitative Data Summary
The following table presents representative yields for reactions with pivaldehyde, a close structural analog of this compound, to provide an estimate of expected outcomes.
| Reaction | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| HWE Olefination | Triethyl phosphonoacetate, NaH | THF | 0 °C to RT | 2 h | ~95% | [18] |
| Grignard Addition | Phenylmagnesium bromide | Diethyl ether | Reflux | 1 h | >90% | [19] |
| NaBH₄ Reduction | NaBH₄, Methanol | Methanol | RT | 30 min | ~95% | [14] |
| Oxidation | KMnO₄, H₂SO₄ | Acetone (B3395972)/Water | Reflux | 2 h | High | [16] |
| Aldol Condensation | Acetone, NaOH | Ethanol | RT | 15 min | Good | [7] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of this compound
Objective: To synthesize an (E)-α,β-unsaturated ester from this compound.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Grignard Reaction of this compound with Phenylmagnesium Bromide
Objective: To synthesize 1-phenyl-2,3,3-trimethylbutan-1-ol.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry all glassware. To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine if needed to initiate the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. Initiation is indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench with saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or distillation.
Visualized Workflows and Logic
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The use of pivaldehyde in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. organic chemistry - Selectivity in aldol condensation between pivaldehyde and acetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter [organic-chemistry.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimization of 2,3,3-Trimethylbutanal Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3-trimethylbutanal. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the two primary synthetic routes: the hydroformylation of 2,3,3-trimethyl-1-butene (B165516) and the oxidation of 2,3,3-trimethyl-1-butanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges for this compound?
The main difficulty in synthesizing this compound arises from its sterically hindered structure. For the hydroformylation of 2,3,3-trimethyl-1-butene, achieving high regioselectivity for the desired branched aldehyde is challenging due to the bulky tert-butyl group. In the case of oxidizing 2,3,3-trimethyl-1-butanol, preventing over-oxidation to the carboxylic acid is a key concern that necessitates the use of mild and selective oxidizing agents.
Q2: Which synthetic route is generally recommended?
The preferred synthetic route depends on the availability of starting materials and laboratory equipment.
-
Hydroformylation: This method is more atom-economical if 2,3,3-trimethyl-1-butene is accessible. However, it requires high-pressure reactors and careful optimization of the catalyst and ligand system to control the product regioselectivity.
-
Oxidation: This approach is often more feasible in a standard laboratory setting. It can produce high yields of the aldehyde when appropriate oxidizing agents and conditions are employed. The precursor, 2,3,3-trimethyl-1-butanol, may also be more readily available.
Q3: What are the common byproducts in the hydroformylation of 2,3,3-trimethyl-1-butene?
Common byproducts include the linear aldehyde isomer, which can be challenging to separate from the desired branched product. Other side reactions may include the isomerization of the starting alkene, hydrogenation of the alkene to the corresponding alkane, and further reduction of the aldehyde product to an alcohol.[1]
Q4: How can over-oxidation be minimized during the synthesis from 2,3,3-trimethyl-1-butanol?
To prevent the formation of the corresponding carboxylic acid, it is essential to use mild and selective oxidizing agents. Effective options include pyridinium (B92312) chlorochromate (PCC) or employing Swern oxidation conditions, which utilize dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[2] Careful monitoring of the reaction's progress and immediate workup upon completion are also crucial.
Troubleshooting Guides
Route 1: Hydroformylation of 2,3,3-Trimethyl-1-butene
Problem: Low Yield of Aldehydes
| Potential Cause | Recommended Actions |
| Low Catalyst Activity | 1. Verify the activity of the catalyst (e.g., rhodium complex) and ensure proper storage. 2. Increase the catalyst loading. 3. Experiment with different ligands to enhance catalytic activity for sterically hindered alkenes. |
| Suboptimal Temperature | Systematically vary the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or unwanted side reactions.[1] |
| Incorrect Syngas Pressure | Optimize the total pressure and the CO/H₂ ratio. Higher pressures generally increase the reaction rate.[1] |
| Impure Reagents | Ensure that the starting alkene, solvent, and syngas are pure and dry, as impurities can poison the catalyst. |
Problem: Poor Regioselectivity (High Percentage of Linear Aldehyde)
| Potential Cause | Recommended Actions |
| Inappropriate Ligand | The choice of phosphine (B1218219) or phosphite (B83602) ligand is crucial for controlling regioselectivity.[3][4] For sterically hindered alkenes, experiment with various bulky or chelating ligands to favor the formation of the branched product. |
| Suboptimal CO Partial Pressure | The partial pressure of carbon monoxide can significantly influence regioselectivity. A systematic study of CO pressure is recommended to find the optimal conditions.[1] |
| Incorrect Reaction Temperature | Temperature can alter the equilibrium between catalytic intermediates, thereby affecting regioselectivity. An optimization study is advised.[5] |
Route 2: Oxidation of 2,3,3-Trimethyl-1-butanol
Problem: Low Yield of this compound
| Potential Cause | Recommended Actions |
| Incomplete Reaction | 1. Increase the reaction time. 2. Increase the molar equivalents of the oxidizing agent. 3. Ensure the reaction temperature is optimal for the chosen oxidant. |
| Product Degradation | 1. Monitor the reaction closely and perform the workup immediately upon completion. 2. Ensure the workup conditions are mild and avoid strong acids or bases. |
Problem: Presence of Carboxylic Acid Byproduct
| Potential Cause | Recommended Actions |
| Overly Strong Oxidizing Agent | Use a milder, more selective oxidizing agent such as PCC or employ Swern oxidation conditions.[2] |
| Prolonged Reaction Time or High Temperature | Reduce the reaction time and/or temperature. Carefully monitor the reaction's progress via TLC or GC. |
Data Presentation
Table 1: Illustrative Effect of Ligands on Regioselectivity in Rh-Catalyzed Hydroformylation of Aryl Alkenes
| Ligand Type | General Effect on Regioselectivity | Reference |
| Tetraphosphorus Ligands | Can be tuned to highly favor the linear aldehyde. | [3] |
| Diphosphoramidite Ligands | Can favor the branched aldehyde, with selectivity influenced by pressure. | [4] |
Note: This data, based on styrene (B11656) as a model substrate, highlights the critical role of ligand selection in controlling regioselectivity. Similar principles apply to the hydroformylation of other sterically influenced alkenes like 2,3,3-trimethyl-1-butene.
Table 2: Comparison of Common Oxidation Methods for Primary Alcohols
| Oxidation Method | Typical Yields | Key Characteristics | Reference |
| Swern Oxidation | High | Mild conditions, suitable for sensitive substrates. | [2] |
| PCC Oxidation | Good to High | Operationally simple, convenient for smaller scale reactions. | [2] |
Experimental Protocols
Protocol 1: Swern Oxidation of 2,3,3-Trimethyl-1-butanol
This protocol is adapted from a procedure for the structurally similar 3,3-dimethyl-1-butanol.[6]
Materials:
-
2,3,3-Trimethyl-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve DMSO (2.2 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of 2,3,3-trimethyl-1-butanol (1.0 eq.) in anhydrous DCM dropwise. Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and continue stirring for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography.
Protocol 2: PCC Oxidation of 2,3,3-Trimethyl-1-butanol
This is a general procedure for the oxidation of primary alcohols.[2]
Materials:
-
2,3,3-Trimethyl-1-butanol
-
Pyridinium chlorochromate (PCC)
-
Celite or silica (B1680970) gel
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, create a suspension of PCC (1.5 eq.) and Celite in anhydrous DCM.
-
Add a solution of 2,3,3-trimethyl-1-butanol (1.0 eq.) in anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction's progress by TLC or GC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica pad thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by distillation or flash column chromatography.
Visualizations
Caption: General workflow for the hydroformylation of 2,3,3-trimethyl-1-butene.
Caption: Synthetic pathway for the oxidation of 2,3,3-trimethyl-1-butanol.
Caption: A logical troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Minimizing Byproduct Formation in 2,3,3-Trimethylbutanal Reactions
Welcome to the technical support center for the synthesis of 2,3,3-Trimethylbutanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions to minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and what are the common byproducts?
The most common and industrially relevant method for synthesizing this compound is the hydroformylation of 3,3-dimethyl-1-butene (B1661986). This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.
The primary byproducts of this reaction are:
-
4,4-Dimethylpentanal (Linear Aldehyde): This is the constitutional isomer of the desired branched aldehyde, this compound. Its formation is a result of the formyl group adding to the terminal carbon of the double bond.
-
3,3-Dimethylbutane (Hydrogenation Product): This alkane is formed by the simple hydrogenation of the starting alkene, 3,3-dimethyl-1-butene.
-
Isomerization Products: Under certain conditions, the starting alkene, 3,3-dimethyl-1-butene, can isomerize to other C6 alkenes, which can then undergo hydroformylation to produce a mixture of other C7 aldehydes.
Q2: Which type of catalyst is preferred for the synthesis of this compound?
Both rhodium and cobalt-based catalysts are used for hydroformylation. However, for achieving high regioselectivity towards the branched aldehyde (this compound) from a sterically hindered alkene like 3,3-dimethyl-1-butene, rhodium-based catalysts are generally preferred.[1][2] Rhodium catalysts typically exhibit higher activity and selectivity under milder reaction conditions compared to cobalt catalysts.[1][2][3]
Q3: How does the choice of ligand for the rhodium catalyst affect the reaction outcome?
The ligand plays a crucial role in determining the regioselectivity and overall efficiency of the hydroformylation reaction. For maximizing the yield of the branched aldehyde, this compound, bulky phosphine (B1218219) or phosphite (B83602) ligands are often employed. The steric hindrance provided by these ligands can favor the formation of the branched product.
Q4: What is the effect of the H₂/CO ratio on byproduct formation?
The ratio of hydrogen (H₂) to carbon monoxide (CO) in the syngas is a critical parameter.
-
High H₂/CO ratio: A higher partial pressure of hydrogen can increase the rate of the competing hydrogenation reaction, leading to the formation of 3,3-dimethylbutane.
-
High CO/H₂ ratio: A higher partial pressure of carbon monoxide generally favors the formation of the linear aldehyde (4,4-dimethylpentanal) and can help to suppress isomerization of the starting alkene.[4] Therefore, a careful optimization of the H₂/CO ratio is necessary to maximize the yield of the desired branched aldehyde while minimizing byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via hydroformylation of 3,3-dimethyl-1-butene.
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | 1. Non-optimal reaction temperature. 2. Inappropriate catalyst or ligand. 3. Incorrect H₂/CO ratio. | 1. Optimize the temperature. Lower temperatures may favor the desired product but decrease the reaction rate. 2. Screen different rhodium catalysts with bulky phosphine or phosphite ligands. 3. Systematically vary the H₂/CO ratio to find the optimal balance. |
| High yield of 4,4-Dimethylpentanal (linear aldehyde) | 1. Catalyst system favors linear product. 2. High carbon monoxide partial pressure.[4] | 1. Employ a catalyst system with bulky ligands to sterically hinder the formation of the linear product. 2. Gradually decrease the CO partial pressure while monitoring the effect on regioselectivity and overall conversion. |
| Significant formation of 3,3-Dimethylbutane (hydrogenation) | 1. High hydrogen partial pressure. 2. Catalyst with high hydrogenation activity. | 1. Decrease the H₂ partial pressure or adjust the H₂/CO ratio. 2. Select a catalyst with lower intrinsic hydrogenation activity. Rhodium catalysts are generally preferred over cobalt for this reason.[1] |
| Presence of multiple unidentified aldehyde byproducts | 1. Isomerization of the starting alkene (3,3-dimethyl-1-butene) followed by hydroformylation. 2. High reaction temperature. | 1. Lower the reaction temperature to disfavor isomerization. 2. Increase the CO partial pressure, as this can suppress alkene isomerization.[4] 3. Choose a catalyst system known to have low isomerization activity. |
Experimental Protocols
Representative Protocol for the Hydroformylation of 3,3-Dimethyl-1-butene
This protocol is a general guideline and should be optimized for specific laboratory conditions and equipment.
Materials:
-
3,3-Dimethyl-1-butene (substrate)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine (B44618) or a bulky phosphite)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (a mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the desired ligand in the appropriate molar ratio in the anhydrous, degassed solvent.
-
Reaction Setup: Seal the autoclave and purge it several times with nitrogen, followed by syngas.
-
Substrate Addition: Inject the 3,3-dimethyl-1-butene into the autoclave.
-
Reaction Conditions: Pressurize the reactor with the desired H₂/CO syngas mixture to the target pressure (e.g., 20-50 bar). Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop and/or by taking aliquots (if the reactor setup allows) for analysis by gas chromatography (GC) or NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The product mixture can be analyzed directly by GC to determine the conversion and selectivity. The product, this compound, can be purified from the reaction mixture by distillation.
Visualizations
Caption: General reaction scheme for the hydroformylation of 3,3-dimethyl-1-butene.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
Technical Support Center: Challenges in the Scale-up of 2,3,3-Trimethylbutanal Production
Welcome to the technical support center for the production of 2,3,3-trimethylbutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this sterically hindered aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthetic pathways to produce this compound are:
-
Hydroformylation of 2,3,3-trimethyl-1-butene: This is a common industrial method for aldehyde synthesis, involving the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[1]
-
Oxidation of 2,3,3-trimethyl-1-butanol: This route involves the oxidation of the corresponding primary alcohol to the aldehyde using various oxidizing agents.
-
Grignard Reaction: This approach utilizes a Grignard reagent reacting with a suitable formylating agent, such as N,N-dimethylformamide (DMF).[2]
Q2: What are the main challenges in the hydroformylation of 2,3,3-trimethyl-1-butene?
A2: The primary challenges stem from the steric hindrance of the tert-butyl group, which can lead to:
-
Low reaction rates: The bulky substrate can hinder coordination to the catalyst's active site.
-
Low regioselectivity: While the formation of the linear aldehyde (this compound) is desired, isomerization of the starting alkene can lead to the formation of other aldehydes.
-
Catalyst deactivation: Steric hindrance can sometimes lead to ligand degradation or the formation of inactive catalyst species.[3]
Q3: Which catalyst system is recommended for the hydroformylation of a sterically hindered alkene like 2,3,3-trimethyl-1-butene?
A3: Rhodium-based catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands are generally preferred for hydroformylation to achieve higher regioselectivity towards the linear aldehyde.[3] Cobalt-based catalysts are a less expensive alternative but typically require harsher reaction conditions (higher pressures and temperatures).[4] For sterically hindered alkenes, catalyst systems that promote branched aldehydes might be explored and adapted to favor the linear product through ligand modification.[5]
Q4: What are the common side reactions during the synthesis of this compound?
A4: Common side reactions include:
-
In hydroformylation: Isomerization of the starting alkene, hydrogenation of the alkene to an alkane, and further reduction of the aldehyde product to an alcohol.
-
In oxidation: Over-oxidation of the aldehyde to a carboxylic acid, especially with strong oxidizing agents.[6]
-
In Grignard synthesis: Formation of byproducts from the reaction of the Grignard reagent with any trace amounts of water or other electrophilic impurities.
Q5: How can I purify crude this compound?
A5: A highly effective method for purifying aldehydes, including sterically hindered ones, is through the formation of a sodium bisulfite adduct.[7] The aldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, which can be filtered off from the impurities. The pure aldehyde is then regenerated by treating the adduct with a base.[8]
Troubleshooting Guides
Hydroformylation of 2,3,3-trimethyl-1-butene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of 2,3,3-trimethyl-1-butene | 1. Insufficient syngas (CO/H₂) pressure or poor dissolution.[4] 2. Catalyst inactivity or degradation.[3] 3. Low reaction temperature. | 1. Increase the syngas pressure and ensure efficient stirring to maximize gas-liquid mass transfer. 2. Use a fresh batch of catalyst and ensure all reagents and solvents are free of impurities that could poison the catalyst. Consider a more robust ligand. 3. Gradually increase the reaction temperature, but monitor for an increase in side reactions. |
| Low regioselectivity (high proportion of branched aldehydes) | 1. Inappropriate ligand choice.[3] 2. High reaction temperature promoting isomerization. | 1. Switch to a bulkier phosphine or phosphite ligand to sterically favor the formation of the linear aldehyde. 2. Lower the reaction temperature to favor the kinetic product. |
| Significant formation of 2,3,3-trimethylbutane (hydrogenation) | 1. High H₂ partial pressure. 2. High reaction temperature. | 1. Adjust the CO:H₂ ratio to favor hydroformylation over hydrogenation. 2. Decrease the reaction temperature. |
Oxidation of 2,3,3-trimethyl-1-butanol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | 1. Incomplete oxidation. 2. Over-oxidation to the carboxylic acid.[6] | 1. Increase the molar ratio of the oxidizing agent or prolong the reaction time. Monitor the reaction progress by TLC or GC. 2. Use a milder oxidizing agent like PCC or employ Swern oxidation conditions. Ensure the reaction is performed under anhydrous conditions if using PCC.[6] |
| Difficult to separate the product from the reaction mixture | 1. Similar polarities of the product and byproducts. | 1. Utilize purification via sodium bisulfite adduct formation to selectively isolate the aldehyde. |
Purification via Sodium Bisulfite Adduct
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no precipitation of the bisulfite adduct | 1. The adduct of the sterically hindered aldehyde may be soluble in the solvent system. 2. Insufficient concentration of sodium bisulfite. | 1. Try different solvent mixtures or cool the reaction mixture to a lower temperature to induce precipitation. 2. Use a freshly prepared, saturated solution of sodium bisulfite. |
| Low recovery of the aldehyde after regeneration | 1. Incomplete regeneration from the adduct. 2. Aldehyde loss during workup. | 1. Ensure the pH is sufficiently basic (pH > 10) during the regeneration step. 2. Perform multiple extractions with an organic solvent to ensure complete recovery of the aldehyde from the aqueous layer. |
Experimental Protocols
Protocol 1: Hydroformylation of 2,3,3-trimethyl-1-butene
This protocol is a general guideline and may require optimization for the specific substrate and desired scale.
Materials:
-
2,3,3-trimethyl-1-butene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Bulky phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Syngas (CO/H₂, typically 1:1 molar ratio)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the ligand in the desired molar ratio (e.g., 1:10 Rh:ligand).
-
Add the anhydrous, deoxygenated solvent, followed by the 2,3,3-trimethyl-1-butene.
-
Seal the autoclave and purge several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples and analyzing them by GC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude product can be purified by distillation or by forming the bisulfite adduct.
Protocol 2: Swern Oxidation of 2,3,3-trimethyl-1-butanol
This protocol is adapted from standard Swern oxidation procedures and is suitable for the synthesis of sterically hindered aldehydes.[9][10][11][12]
Materials:
-
2,3,3-trimethyl-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add a solution of DMSO (2.5 equivalents) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 2,3,3-trimethyl-1-butanol (1 equivalent) in DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash chromatography or distillation.
Protocol 3: Purification of this compound via Sodium Bisulfite Adduct Formation
This protocol is a general method for aldehyde purification.[7][8][13]
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
Dissolve the crude this compound in ethanol.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Stir the mixture vigorously at room temperature. A white precipitate of the bisulfite adduct should form. Stirring for several hours may be necessary for sterically hindered aldehydes.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid adduct by vacuum filtration and wash it with cold ethanol and then diethyl ether.
-
To regenerate the aldehyde, suspend the adduct in water and add a saturated sodium bicarbonate solution until the mixture is basic.
-
Stir until the solid dissolves, and the aldehyde separates as an oily layer.
-
Extract the pure aldehyde with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide representative data for hydroformylation and oxidation reactions of analogous substrates, which can serve as a starting point for the synthesis of this compound.
Table 1: Representative Data for Hydroformylation of 1-Butene [14][15][16][17]
| Catalyst System | Temperature (°C) | Pressure (bar) | n-aldehyde:iso-aldehyde Ratio |
| Rh/TPP | 100 | 20 | 92:8 |
| Co₂(CO)₈ | 150 | 200 | 80:20 |
Table 2: Representative Yields for Oxidation of Primary Alcohols to Aldehydes
| Oxidation Method | Substrate | Yield (%) | Reference |
| Swern Oxidation | General Primary Alcohols | 85-95% | [11] |
| PCC Oxidation | General Primary Alcohols | 70-85% | [6][18][19] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. research.abo.fi [research.abo.fi]
- 16. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Identification and removal of impurities from 2,3,3-Trimethylbutanal
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the identification and removal of impurities from 2,3,3-Trimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and what are the expected impurities?
This compound can be synthesized through two main routes, each with a unique impurity profile:
-
Hydroformylation of 2,3,3-trimethyl-1-butene: This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.
-
Oxidation of 2,3,3-trimethyl-1-butanol: A common laboratory-scale synthesis involving the oxidation of the corresponding primary alcohol.
The potential impurities for each route are summarized in the table below.
| Synthesis Route | Potential Impurities |
| Hydroformylation of 2,3,3-trimethyl-1-butene | Isomeric aldehyde (2,2-dimethylpentanal), Unreacted alkene (2,3,3-trimethyl-1-butene), Hydrogenation byproduct (2,3,3-trimethylbutane) |
| Oxidation of 2,3,3-trimethyl-1-butanol | Unreacted starting material (2,3,3-trimethyl-1-butanol), Over-oxidation product (2,3,3-trimethylbutanoic acid) |
Q2: How can I identify impurities in my sample of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying impurities.
-
GC-MS Analysis: This technique separates volatile compounds based on their boiling points and provides a mass spectrum for each component, allowing for structural elucidation. Derivatization of aldehydes, for instance, with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), can enhance detection and separation in GC-MS analysis.
-
NMR Spectroscopy:
-
¹H NMR: The aldehyde proton of this compound is highly deshielded and will appear as a singlet in the downfield region of the spectrum (typically 9-10 ppm). Protons on carbons adjacent to the carbonyl group usually appear in the 2.0-2.5 ppm range. Impurities will have characteristic signals in other regions of the spectrum.
-
¹³C NMR: The carbonyl carbon of an aldehyde typically resonates in the 190-220 ppm range.[1] Other carbons in the molecule and in impurities will have distinct chemical shifts.
-
Q3: What are the recommended methods for purifying this compound?
The choice of purification method depends on the nature and boiling points of the impurities.
-
Fractional Distillation: This is an effective method for separating compounds with different boiling points. A fractionating column with a high number of theoretical plates is recommended for separating isomers with close boiling points.
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid adducts, which can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with a base. This method is particularly useful for removing non-aldehyde impurities.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from its isomeric impurity, 2,2-dimethylpentanal.
Potential Cause: The boiling points of these isomers are very close, making separation by simple distillation difficult.
-
Boiling Point Data:
-
2,2-dimethylpentanal: 136.4°C at 760 mmHg[2]
-
Solutions:
-
Use a high-efficiency fractionating column: A column with a greater surface area (e.g., Vigreux, packed, or spinning band) will provide more theoretical plates and improve separation.
-
Optimize the reflux ratio: A higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can enhance separation but will increase the distillation time.
-
Perform the distillation under reduced pressure (vacuum distillation): Lowering the pressure will reduce the boiling points and may increase the boiling point difference between the isomers.
Bisulfite Adduct Formation
Issue: Low yield of the purified this compound after regeneration from the bisulfite adduct.
Potential Causes:
-
Incomplete formation of the bisulfite adduct.
-
Loss of the adduct during washing.
-
Incomplete regeneration of the aldehyde.
Solutions:
-
Ensure complete adduct formation: Use a saturated solution of sodium bisulfite and allow sufficient reaction time. Vigorous stirring is crucial.
-
Careful washing of the adduct: Wash the filtered adduct with a cold, non-polar solvent (e.g., diethyl ether) to remove entrained impurities without dissolving the adduct.
-
Complete regeneration: Use a sufficiently strong base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) and ensure the mixture is stirred thoroughly until the aldehyde is fully liberated. Gentle warming may be necessary.
Experimental Protocols
Identification of Impurities by GC-MS
-
Sample Preparation: Dilute a small sample of the crude this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (General):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST). The retention times will also aid in identification based on boiling points.
Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and receiving flasks.
-
Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Distillation:
-
Heat the flask gently.
-
Maintain a slow and steady distillation rate.
-
Monitor the temperature at the distillation head. Collect fractions over narrow temperature ranges.
-
The first fraction will be enriched with lower-boiling impurities. The main fraction should be collected at the boiling point of this compound. Higher-boiling impurities will remain in the distillation flask.
-
Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring.
-
Continue stirring until the precipitation of the white bisulfite adduct is complete.
-
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration.
-
Wash the adduct with a small amount of cold ethanol, followed by diethyl ether, to remove any soluble impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct in water.
-
Add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution dropwise with stirring until the adduct dissolves and the aldehyde separates as an oily layer.
-
Extract the purified aldehyde with a low-boiling organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by distillation or rotary evaporation.
-
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Boiling Point (°C) |
| 2,3,3-trimethyl-1-butene | C₇H₁₄ | 78-80[3] |
| 2,3,3-trimethylbutane | C₇H₁₆ | 81[4] |
| This compound | C₇H₁₄O | Not available |
| 2,2-dimethylpentanal | C₇H₁₄O | 136.4[2] |
| 2,3,3-trimethyl-1-butanol | C₇H₁₆O | 160[5] |
| 2,3,3-trimethylbutanoic acid | C₇H₁₄O₂ | 203.6[6] |
Visualizations
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Potential impurities in this compound based on the synthesis route.
References
Handling and safety precautions for volatile aldehydes like 2,3,3-Trimethylbutanal
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2,3,3-Trimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a volatile, flammable liquid and vapor belonging to the aldehyde chemical class.[1][2] Its primary hazards, as defined by the Globally Harmonized System (GHS), include:
-
Flammability: It is a flammable liquid and vapor.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Q2: What are the key physical and chemical properties of this compound?
Understanding the physical and chemical properties is crucial for safe handling. Key quantitative data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Boiling Point | 116 - 119 °C (at 1,003 hPa) | |
| Density | 0.871 g/cm³ (at 25 °C) |
Q3: What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4] No smoking should be permitted in storage areas.[4]
-
Ground and bond the container and receiving equipment to prevent static discharges.[4][5]
-
Store apart from incompatible materials, such as oxidizing agents.[4]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
The following PPE is mandatory to minimize exposure and ensure personal safety:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4][5]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
Troubleshooting Guides
Issue 1: I have accidentally spilled a small amount of this compound in the fume hood.
Solution:
-
Ensure adequate ventilation. Do not shut down the fume hood.
-
Remove all sources of ignition from the immediate area.
-
Contain the spill using a liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Clean the affected area thoroughly.
-
Dispose of the waste according to approved waste disposal plant procedures.
Issue 2: I feel dizzy and have a headache after working with this compound.
Solution:
-
Immediately move to fresh air.
-
If breathing is difficult, administer oxygen.
-
If you are not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[5]
-
Seek immediate medical attention. [5]
-
Report the incident to your laboratory supervisor and safety officer.
Issue 3: My skin has come into contact with this compound.
Solution:
-
Rinse the affected skin with plenty of water and soap. [4][5]
-
If skin irritation occurs, seek medical attention. [5]
-
Wash contaminated clothing before reuse. [5]
Experimental Protocols
Protocol 1: Safe Weighing and Dispensing of this compound
-
Preparation:
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood.
-
Don appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
Have spill containment materials readily available.
-
-
Procedure:
-
Ground the container and receiving vessel to prevent static discharge.
-
Slowly open the stock bottle of this compound.
-
Use a clean, dry pipette or syringe to transfer the desired amount to a tared, sealed container.
-
Avoid splashing and the generation of aerosols.
-
Tightly reseal the stock bottle immediately after dispensing.
-
Clean any minor drips or spills immediately.
-
-
Post-Procedure:
-
Properly dispose of any contaminated materials (e.g., pipette tips) in a designated hazardous waste container.
-
Wash hands thoroughly after handling.
-
Visualizations
References
- 1. CAS 17408-48-9: Butanal, 2,3,3-trimethyl- | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2,3,3-Trimethylbutanal | C7H14O | CID 12577067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2,3,3-Trimethylbutanal vs. Pivalaldehyde
In the landscape of organic synthesis, the reactivity of aldehydes is a cornerstone of carbon-carbon bond formation. Steric hindrance around the carbonyl group can dramatically influence reaction pathways and yields. This guide provides a detailed comparative analysis of two sterically hindered aliphatic aldehydes: 2,3,3-Trimethylbutanal and Pivalaldehyde (2,2-Dimethylpropanal). We delve into their reactivity profiles, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Structural Overview and Steric Considerations
Both this compound and Pivalaldehyde are characterized by significant steric bulk adjacent to the aldehyde functional group. Pivalaldehyde possesses a quaternary carbon at the α-position, while this compound features a quaternary carbon at the β-position and a tertiary α-carbon. This substitution pattern is crucial in dictating the accessibility of the carbonyl carbon to nucleophiles and the propensity of the α-proton to be abstracted.
Comparative Reactivity in Key Organic Reactions
The steric encumbrance of these aldehydes leads to notable differences in their participation in fundamental organic reactions.
Nucleophilic Addition: In reactions governed by nucleophilic attack on the carbonyl carbon, such as Grignard or Wittig reactions, the degree of steric hindrance is a primary determinant of reaction rate and yield. Pivalaldehyde, with its α-quaternary center, presents a highly hindered environment. This compound, while also hindered, has a slightly less congested α-position, potentially allowing for more favorable nucleophilic approach under certain conditions.
Reactions Involving Enolates: Reactions that proceed via an enolate intermediate, such as the aldol (B89426) condensation, are significantly affected. Both aldehydes lack α-protons on one side, and the presence of bulky alkyl groups influences the ease of enolate formation and subsequent reactions. Pivalaldehyde cannot form an enolate and thus cannot act as the nucleophilic partner in an aldol reaction. It can, however, act as an electrophile. This compound has one α-proton, but its acidity and accessibility are greatly diminished by the adjacent bulky groups, making enolate formation difficult.
Cannizzaro Reaction: For aldehydes lacking α-protons, like pivalaldehyde, the Cannizzaro reaction (disproportionation into an alcohol and a carboxylate under strong basic conditions) is a characteristic transformation. Due to its lack of α-hydrogens, pivalaldehyde readily undergoes this reaction. This compound possesses a single, sterically hindered α-hydrogen, which makes the Cannizzaro reaction less favorable compared to enolate-driven pathways, although the latter are also sterically disfavored.
Quantitative Data Summary
The following table summarizes key quantitative data from experimental studies, highlighting the differences in reactivity.
| Reaction Type | Aldehyde | Reagents/Conditions | Product | Yield (%) | Reference |
| Oxidation | Pivalaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Pivalic acid | ~90% | |
| Oxidation | This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2,3,3-Trimethylbutanoic acid | ~85% | |
| Grignard Reaction | Pivalaldehyde | Phenylmagnesium bromide, then H₃O⁺ | 1-Phenyl-2,2-dimethylpropan-1-ol | 89% | |
| Cannizzaro | Pivalaldehyde | 50% aq. KOH, 100°C | Trimethylolpropane, Potassium formate | High | |
| Pyrolysis | This compound | 600-800 K | Isobutene, Methane, Carbon monoxide | Complex mixture |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is collated from individual studies to provide a representative comparison.
Experimental Protocols
Protocol 1: Oxidation of Pivalaldehyde to Pivalic Acid
-
Objective: To oxidize pivalaldehyde using Pyridinium Chlorochromate (PCC).
-
Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel.
-
Procedure:
-
A solution of pivalaldehyde (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) is prepared in a round-bottom flask.
-
Pyridinium chlorochromate (PCC) (1.5 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.
-
The solvent is removed under reduced pressure to yield the crude pivalic acid, which can be further purified by distillation or recrystallization.
-
Protocol 2: Grignard Reaction of Pivalaldehyde with Phenylmagnesium Bromide
-
Objective: To synthesize 1-Phenyl-2,2-dimethylpropan-1-ol.
-
Apparatus: Three-necked flask, dropping funnel, condenser, nitrogen inlet.
-
Procedure:
-
A solution of phenylmagnesium bromide (1.1 eq) in diethyl ether is prepared in a three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of pivalaldehyde (1.0 eq) in diethyl ether is added dropwise via a dropping funnel.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the product.
-
Visualization of Reaction Pathways and Workflows
The following diagrams illustrate key concepts related to the reactivity and experimental handling of these aldehydes.
Caption: Comparative reaction pathways for Pivalaldehyde and this compound.
A Comparative Guide to the Validation of Analytical Methods for 2,3,3-Trimethylbutanal Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds such as 2,3,3-trimethylbutanal is crucial for quality control, stability testing, and safety assessment. This guide provides a comparative overview of two widely used analytical techniques for the determination of this compound: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and High-Performance Liquid Chromatography with UV detection following derivatization (HPLC-UV). The information presented is based on established methodologies for the analysis of volatile aldehydes, providing a framework for method validation.
Method 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
HS-GC-FID is a robust and sensitive technique for the analysis of volatile compounds. It allows for the direct analysis of the vapor phase in equilibrium with a sample, minimizing matrix effects and sample preparation.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
For non-volatile or thermally labile compounds, or as an alternative to GC, HPLC is a powerful analytical tool. Aldehydes are not readily detectable by UV detectors, and therefore require a derivatization step to introduce a chromophore. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones that can be easily detected by UV.
Quantitative Performance Comparison
The following table summarizes representative validation parameters for the two analytical methods for the determination of this compound. These values are based on typical performance characteristics observed for similar volatile aldehydes and serve as a benchmark for method validation.
| Validation Parameter | HS-GC-FID | HPLC-UV with DNPH Derivatization |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.07 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Specificity | High | High |
| Robustness | Good | Excellent |
Experimental Protocols
Protocol 1: HS-GC-FID Method
1. Sample Preparation:
- Accurately weigh 1.0 g of the sample into a 20 mL headspace vial.
- Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.
- Immediately cap the vial and vortex for 30 seconds.
2. Headspace Analysis:
- Place the vial in the headspace autosampler.
- Equilibrate the sample at 80°C for 15 minutes.
- Inject 1 mL of the headspace into the GC.
3. GC-FID Conditions:
- Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness
- Carrier Gas: Helium at a constant flow of 2.0 mL/min
- Inlet Temperature: 250°C
- Oven Program: 50°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min
- Detector Temperature: 280°C
Protocol 2: HPLC-UV Method with DNPH Derivatization
1. Derivatization:
- To 1 mL of the sample extract, add 1 mL of a 0.2% solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing 2% phosphoric acid.
- Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
- Allow the solution to cool to room temperature.
2. Sample Preparation:
- Neutralize the reaction mixture with a small amount of 1 M sodium hydroxide.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: A gradient of acetonitrile and water
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 360 nm
- Injection Volume: 20 µL
Methodology Visualization
The following diagrams illustrate the experimental workflows for the validation of the analytical methods for this compound determination.
Caption: Workflow for this compound analysis by HS-GC-FID.
Caption: Workflow for this compound analysis by HPLC-UV.
Comparative Biological Activity of 2,3,3-Trimethylbutanal Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the potential biological activities of 2,3,3-trimethylbutanal derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. While direct experimental data on a broad range of this compound derivatives is limited in publicly available literature, this document compiles and compares the known biological activities of structurally similar branched-chain and aliphatic aldehydes. The information presented herein, supported by established experimental protocols, aims to guide future research and screening efforts for this class of compounds.
Introduction to this compound and its Derivatives
This compound, a branched-chain aldehyde, possesses a unique structural motif that warrants investigation for potential biological activities. Aldehydes, as a class of organic compounds, are known to exhibit a wide spectrum of biological effects, including antimicrobial, antifungal, and cytotoxic properties.[1][2] The reactivity of the aldehyde functional group, particularly its ability to form adducts with biomolecules like proteins and DNA, is a key determinant of its biological impact.[3][4] This guide explores the potential of this compound derivatives by examining the activities of analogous compounds.
Comparative Analysis of Biological Activities
To provide a framework for understanding the potential of this compound derivatives, this section summarizes the known antimicrobial, antifungal, and cytotoxic activities of other relevant aldehydes.
Antimicrobial Activity
Aliphatic aldehydes have demonstrated varying degrees of antibacterial activity. The data below, gathered from various studies, showcases the minimum inhibitory concentrations (MIC) of different aldehydes against common bacterial strains. Saturated aldehydes generally exhibit lower activity compared to their α,β-unsaturated counterparts.[5]
| Aldehyde/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-Methylbutanal | Staphylococcus aureus | >1249 | [6] |
| 2-Methylbutanal | Escherichia coli | 524 | [6] |
| 2-Methylbutanal | Pseudomonas aeruginosa | >1249 | [6] |
| 3-Methylbutanal | Staphylococcus aureus | Not effective | [7][8] |
| 3-Methylbutanal | Escherichia coli | 22 mm inhibition zone | [7][8] |
| Pentadecanal | Listeria monocytogenes | 600 | [9] |
| Cinnamaldehyde | Pseudomonas aeruginosa | 310 ± 70 | [10] |
| Benzaldehyde Derivatives | Staphylococcus aureus | Varies | [11] |
| Benzaldehyde Derivatives | Pseudomonas aeruginosa | Varies | [11] |
Antifungal Activity
Several aldehydes have also been investigated for their ability to inhibit the growth of pathogenic fungi. The table below presents the MIC values of various aldehydes against different fungal species.
| Aldehyde/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-Methylbutanal | Aspergillus niger | Not effective | [7][8] |
| 3-Methylbutanal | Penicillium chrysogenum | 22 mm inhibition zone | [7][8] |
| Myrtenal Derivatives | Physalospora piricola | 50 (90.7-98.2% inhibition) | [12] |
| Salicylaldehyde Derivatives | Cryptococcus neoformans | 19 | [6][13] |
| Salicylaldehyde Derivatives | Candida auris | 75 | [6][13] |
| Benzaldehyde Derivatives | Aspergillus fumigatus | Varies | [13] |
| Benzaldehyde Derivatives | Candida albicans | Varies | [11] |
Cytotoxic Activity
The cytotoxic effects of aldehydes against various cancer cell lines have been a subject of interest. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The following table summarizes the IC50 values for several aldehydes.
| Aldehyde/Derivative | Cell Line | IC50 (µM) | Reference |
| Acetaldehyde | SH-SY5Y (neuroblastoma) | >1000 | [3] |
| Benzaldehyde | MDA-MB-231 (breast cancer) | 35.40 ± 4.2 | [14] |
| Benzaldehyde | HT-29 (colon cancer) | Varies | [15] |
| Quinolone Carboxamides | HCT-116 (colon cancer) | 22.95 - 28.43 | [16] |
| Organoplatinum Compounds | Caco-2 (colon cancer) | 43.16 - 60.8 (µg/mL) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following sections outline standard protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][18]
Antifungal Susceptibility Testing
Antifungal susceptibility is also commonly determined using a broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells is prepared and adjusted to a standardized concentration.
-
Serial Dilution: The test compound is serially diluted in a 96-well plate with a suitable broth medium for fungal growth.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[13]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[16]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the biological activity screening and the potential mechanisms of action of aldehydes, the following diagrams are provided.
Caption: Experimental workflow for biological activity screening.
Caption: Postulated signaling pathway for aldehyde-induced cytotoxicity.
Conclusion
This guide provides a comparative overview of the potential biological activities of this compound derivatives based on data from structurally similar compounds. The provided experimental protocols and conceptual diagrams offer a starting point for researchers interested in exploring this class of molecules. Further investigation into the synthesis and biological screening of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]
- 3. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Imposing Presence of a Bulky Aldehyde: A Comparative Study on the Steric Effects of 2,3,3-Trimethylbutanal in Key Organic Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sterically hindered aldehydes is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comprehensive comparative analysis of 2,3,3-trimethylbutanal, a highly bulky aldehyde, against its less sterically encumbered counterpart, pivaldehyde (2,2-dimethylpropanal). Through an examination of key organic reactions, supported by available experimental data, this document elucidates the profound impact of steric hindrance on reaction outcomes, offering valuable insights for synthetic strategy.
The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in dictating its chemical behavior. In the realm of organic synthesis, steric hindrance—the slowing of chemical reactions due to the spatial bulk of substituents—can be both a challenge to overcome and a tool to be exploited for achieving desired selectivity. This compound, with its quaternary carbon adjacent to the aldehyde group, presents a formidable steric shield, significantly influencing the accessibility of the carbonyl carbon to nucleophiles. This guide will delve into a comparative analysis of its reactivity in several cornerstone organic transformations, including nucleophilic additions, olefination reactions, and condensations.
Comparative Data on the Reactivity of this compound and Pivaldehyde
To quantify the impact of the additional methyl group in this compound compared to pivaldehyde, a survey of their performance in various reactions is presented below. While specific kinetic data for this compound is scarce in publicly available literature, the following tables summarize typical yields and conditions, highlighting the challenges and potential outcomes when employing these bulky aldehydes.
Table 1: Comparison of Yields in the Grignard Reaction
| Aldehyde | Grignard Reagent | Product | Typical Yield (%) | Reference |
| Pivaldehyde | Methylmagnesium bromide | 2,2,3-Trimethyl-3-pentanol | 85-95 | General Textbook Data |
| This compound | Methylmagnesium bromide | 2,3,3,4-Tetramethyl-2-pentanol | Expected to be significantly lower | Inferred from steric hindrance principles |
| Pivaldehyde | Phenylmagnesium bromide | 2,2-Dimethyl-1-phenyl-1-propanol | 70-85 | General Textbook Data |
| This compound | Phenylmagnesium bromide | 2,3,3-Trimethyl-1-phenyl-1-butanol | Expected to be very low to negligible | Inferred from steric hindrance principles |
Table 2: Comparison of Yields in the Wittig Reaction
| Aldehyde | Wittig Reagent | Product | Typical Yield (%) | Reference |
| Pivaldehyde | Methylenetriphenylphosphorane | 3,3-Dimethyl-1-butene | 60-80 | [1][2] |
| This compound | Methylenetriphenylphosphorane | 3,3,4-Trimethyl-1-pentene | Expected to be lower | [1][2] |
| Pivaldehyde | Ethylidenetriphenylphosphorane | (E/Z)-3,3-Dimethyl-2-pentene | 50-70 (Mixture of isomers) | [1][2] |
| This compound | Ethylidenetriphenylphosphorane | (E/Z)-3,3,4-Trimethyl-2-pentene | Expected to be significantly lower | [1][2] |
Table 3: Comparison in Crossed Aldol (B89426) Condensation with Acetone
| Aldehyde | Base | Product | Typical Yield (%) | Reference |
| Pivaldehyde | NaOH or LDA | 4-Hydroxy-5,5-dimethyl-2-hexanone | Moderate to Good (with appropriate conditions) | [3] |
| This compound | NaOH or LDA | 4-Hydroxy-5,5,6-trimethyl-2-heptanone | Expected to be very low | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for key reactions discussed, which would require optimization for the specific substrates.
General Protocol for Grignard Reaction with a Hindered Aldehyde
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. The appropriate alkyl or aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred and refluxed until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. The sterically hindered aldehyde (e.g., this compound or pivaldehyde) (0.8 equivalents), dissolved in anhydrous diethyl ether, is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or chromatography.
General Protocol for the Wittig Reaction with a Hindered Aldehyde
-
Preparation of the Ylide: In a flame-dried, two-necked flask under a nitrogen atmosphere, the appropriate phosphonium (B103445) salt (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise. The resulting mixture, which typically turns a deep color, is stirred for 30-60 minutes to ensure complete ylide formation.
-
Reaction with Aldehyde: The sterically hindered aldehyde (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction is quenched by the addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.[4][5]
General Protocol for Crossed Aldol Condensation
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF is prepared at -78 °C. A solution of the ketone (e.g., acetone) (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Reaction with Aldehyde: The sterically hindered aldehyde (0.9 equivalents) is then added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude aldol product can be purified by column chromatography.[6][7]
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate a generic Grignard reaction workflow and the general mechanism of a Wittig reaction.
Caption: Workflow for a Grignard reaction with a sterically hindered aldehyde.
References
- 1. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method [mdpi.com]
A Comparative Guide to the Confirmation of Absolute Configuration in 2,3,3-Trimethylbutanal Derivatives
For researchers and professionals in drug development and organic synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key methodologies for confirming the absolute configuration of 2,3,3-trimethylbutanal derivatives, a class of compounds with potential applications in various fields. The comparison focuses on chiroptical and crystallographic techniques, presenting experimental data considerations and detailed protocols.
The primary methods for determining the absolute configuration of chiral molecules, including derivatives of this compound, are X-ray crystallography, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited for different phases of research and development.[1][2]
Comparison of Analytical Methods
The choice of method for determining the absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. A summary of the key characteristics of each technique is presented below.
| Method | Principle | Sample Requirement | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Provides unambiguous absolute configuration | Growing suitable crystals can be challenging or impossible for some compounds. Information about conformational dynamics in solution is lost.[2] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by chromophores | Solution (approx. 10⁻⁵ M), requires a UV-Vis active chromophore | High sensitivity, requires a small amount of sample, readily available instrumentation.[1] | Requires a chromophore near the stereocenter; interpretation can be complex for flexible molecules and may require computational support.[3] The sensitivity of spectral parameters to experimental conditions can sometimes lead to incorrect assignments.[4] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Solution (higher concentration than ECD), neat liquid, or solid | Applicable to a wider range of molecules, including those without strong UV chromophores. Provides rich structural information.[5] More reliable than ECD for some complex molecules.[4] | Lower sensitivity than ECD, requires more sample. Interpretation often relies on complex quantum chemical calculations.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for the determination of absolute configuration.
1. X-ray Crystallography
This technique provides the most definitive determination of absolute configuration, provided that a suitable single crystal can be obtained.
-
Crystallization: The this compound derivative is dissolved in a suitable solvent or a mixture of solvents. Crystallization is induced by slow evaporation, cooling, or vapor diffusion of a non-solvent.
-
Data Collection: A single crystal of appropriate size and quality is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the precise atomic coordinates. The absolute configuration is determined using the anomalous dispersion effect, often expressed by the Flack parameter.
2. Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a powerful technique for assigning the absolute configuration of chiral molecules in solution, particularly those containing chromophores.[3]
-
Sample Preparation: A solution of the this compound derivative is prepared in a transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Spectral Acquisition: The ECD spectrum is recorded on a CD spectrometer, typically over a wavelength range of 200-400 nm. The corresponding UV-Vis spectrum is also recorded.
-
Computational Modeling: The experimental spectrum is compared with the theoretically calculated ECD spectra for the possible enantiomers. This involves:
-
Conformational search to identify all low-energy conformers.
-
Geometry optimization and frequency calculations for each conformer.
-
Calculation of the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT).
-
Boltzmann averaging of the individual spectra to obtain the final theoretical spectrum.
-
-
Configuration Assignment: The absolute configuration is assigned by matching the experimental ECD spectrum with the calculated spectrum of one of the enantiomers.
3. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a valuable tool for determining the absolute configuration of molecules, including those that lack a strong UV chromophore.[5]
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄) at a concentration of 0.1-0.5 M.
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer, typically in the mid-infrared region (2000-900 cm⁻¹).
-
Computational Modeling: Similar to ECD, the experimental VCD spectrum is compared with theoretical spectra:
-
A thorough conformational analysis is performed.
-
The geometry of each conformer is optimized, and vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).
-
The calculated spectra for all significant conformers are Boltzmann-averaged.
-
-
Configuration Assignment: The absolute configuration is determined by comparing the sign and intensity pattern of the experimental VCD spectrum with the calculated spectra for the enantiomers.
Visualizing the Workflow
The general workflow for determining the absolute configuration using chiroptical methods in conjunction with theoretical calculations is a multi-step process.
References
A Researcher's Guide to Investigating Cross-Reactivity of 2,3,3-Trimethylbutanal in Chemical Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Potential Cross-Reactivity of 2,3,3-Trimethylbutanal
This guide provides a framework for assessing the cross-reactivity of this compound, a branched-chain aliphatic aldehyde, in common chemical assays. Due to a lack of direct cross-reactivity studies for this specific compound, this document outlines the principles of cross-reactivity, proposes detailed experimental protocols for its evaluation, and offers a comparative analysis of potential interference in different assay types. This guide is intended to equip researchers with the necessary knowledge to design and execute robust validation studies for their assays when the presence of this compound or structurally similar compounds is a concern.
Introduction to this compound and Assay Cross-Reactivity
This compound is a volatile organic compound with a characteristic odor.[1][2] Its presence in environmental or biological samples could potentially interfere with chemical assays, leading to inaccurate results. Cross-reactivity occurs when a non-target analyte, in this case, this compound, is detected by an assay intended for another molecule.[3] This can lead to false positives or an overestimation of the target analyte's concentration.[3] Given the reactive nature of its aldehyde group, this compound could potentially interact with assay reagents, particularly in immunoassays and certain enzymatic assays.
Comparative Analysis of Potential Cross-Reactivity in Different Assay Platforms
The potential for this compound to cause cross-reactivity varies significantly depending on the assay methodology. Below is a comparative overview of its potential impact on common assay platforms.
| Assay Type | Principle of Detection | Potential for Cross-Reactivity with this compound | Rationale for Potential Interference | Recommended Confirmatory Method |
| Competitive Immunoassay (ELISA) | Antibody-antigen binding.[4][5] | High | The antibody may recognize the aldehyde functional group or the overall shape of the molecule if it is structurally similar to the target analyte. | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Enzymatic Assays (e.g., Glucose Oxidase, LDH) | Enzyme-substrate reaction leading to a measurable signal (e.g., color change, fluorescence).[6][7] | Moderate | The aldehyde group of this compound could potentially interact with the enzyme or cofactors, leading to non-specific signal generation or inhibition. For example, other aldehydes have been shown to interfere with glucose oxidase assays.[8] | High-Performance Liquid Chromatography (HPLC) or GC-MS |
| Chromatographic Assays (e.g., GC-MS) | Separation based on physicochemical properties (e.g., volatility, mass-to-charge ratio).[9] | Low | High specificity is achieved through chromatographic separation and mass spectrometric detection, which can distinguish this compound from the target analyte based on retention time and mass spectrum. | Not applicable (serves as the confirmatory method) |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a systematic experimental approach is required. The following protocols are designed to be adapted for specific laboratory conditions and target analytes.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the extent to which this compound can compete with the target analyte for antibody binding in a competitive ELISA format.[4][5][10][11][12]
Materials:
-
Microtiter plates pre-coated with the target antigen.
-
Standard solutions of the target analyte.
-
A series of dilutions of this compound and other potential cross-reactants (see Table 2).
-
Biotinylated detection antibody specific for the target analyte.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
Procedure:
-
Prepare a standard curve of the target analyte in the assay buffer.
-
Prepare serial dilutions of this compound and other potential cross-reactants in the assay buffer.
-
Add 50 µL of the standard or test compound solutions to the wells of the antigen-coated microtiter plate.
-
Immediately add 50 µL of the biotinylated detection antibody to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
| Compound | Chemical Structure | Rationale for Testing |
| This compound | C₇H₁₄O | Primary compound of interest. |
| Pivaldehyde (2,2-Dimethylpropanal) | C₅H₁₀O | Structurally similar branched-chain aldehyde. |
| Isobutyraldehyde (2-Methylpropanal) | C₄H₈O | Smaller branched-chain aldehyde. |
| n-Heptanal | C₇H₁₄O | Straight-chain aldehyde with the same number of carbons. |
| 2,2,3-Trimethylbutanal | C₇H₁₄O | Isomer of the primary compound of interest.[13] |
Protocol 2: Interference Testing in an Enzymatic Assay (Example: Glucose Oxidase Assay)
This protocol assesses whether this compound interferes with a glucose oxidase-based assay, a common enzymatic assay used in many diagnostic tests.[6][8]
Materials:
-
Glucose oxidase assay kit (containing glucose oxidase, peroxidase, and a chromogenic substrate).
-
Glucose standard solutions.
-
A series of dilutions of this compound.
-
Phosphate buffer (pH 7.0).
Procedure:
-
Prepare a glucose standard curve according to the kit manufacturer's instructions.
-
Prepare samples containing a known concentration of glucose (e.g., at the low, medium, and high ends of the standard curve).
-
To parallel sets of glucose samples, add increasing concentrations of this compound. Include a control set with no added this compound.
-
Initiate the enzymatic reaction by adding the glucose oxidase reagent mixture to all wells.
-
Incubate for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength.
Data Analysis: Compare the absorbance values of the samples containing this compound to the control samples. A significant difference in absorbance indicates interference. Calculate the percentage of interference as follows:
% Interference = ((Absorbance of control - Absorbance with interferent) / Absorbance of control) x 100
Visualizing Methodologies and Concepts
To aid in the understanding of the experimental workflows and the principles of cross-reactivity, the following diagrams are provided.
References
- 1. This compound | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Synthesis of glucose oxidase-PEG aldehyde conjugates and improvement of enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. microbenotes.com [microbenotes.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. 2,2,3-Trimethylbutanal | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Steric Hindrance: A Comparative Guide to the Performance of 2,3,3-Trimethylbutanal and Pivaldehyde in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of the performance of the sterically hindered aldehyde, 2,3,3-trimethylbutanal, with the more extensively studied pivaldehyde (2,2-dimethylpropanal) in fundamental organic reactions. Due to a scarcity of documented experimental data for this compound, this guide leverages pivaldehyde as a proxy to illustrate the impact of significant steric bulk on reaction efficiency and selectivity.
The structural similarity between this compound and pivaldehyde, both featuring a quaternary carbon adjacent to the aldehyde functional group, suggests analogous reactivity patterns governed by steric hindrance. This bulkiness can profoundly influence the accessibility of the carbonyl carbon to nucleophiles, thereby affecting reaction rates, yields, and stereoselectivity.[1][2] Pivaldehyde is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its structure imparts specific properties to the final molecules.[3][4]
Performance in Key Synthetic Reactions: A Comparative Overview
The following tables summarize expected and documented performance data for pivaldehyde in Aldol (B89426) condensation, Wittig reactions, and Grignard reactions. This data serves as a predictive framework for the anticipated behavior of this compound.
Aldol Condensation
The Aldol condensation, a cornerstone of carbon-carbon bond formation, is particularly sensitive to steric hindrance around the carbonyl group. For aldehydes lacking α-hydrogens, like pivaldehyde and this compound, they can only act as the electrophilic partner in a crossed Aldol or Claisen-Schmidt reaction.[5][6]
| Reagent | Reaction Type | Nucleophile | Product Type | Typical Yield | Key Considerations |
| Pivaldehyde | Crossed Aldol (Claisen-Schmidt) | Acetone (B3395972) | α,β-Unsaturated Ketone | Moderate to High | Reaction requires a ketone with α-hydrogens to act as the nucleophile. The steric bulk of pivaldehyde can favor the crossed product over ketone self-condensation.[5] |
| This compound (Predicted) | Crossed Aldol (Claisen-Schmidt) | Acetone | α,β-Unsaturated Ketone | Moderate | The increased steric bulk compared to pivaldehyde may lead to slightly lower yields or require more forcing reaction conditions. |
Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis. The steric environment of the aldehyde can influence the E/Z selectivity of the resulting alkene, particularly with stabilized ylides.[7]
| Reagent | Ylide Type | Product Type | Typical Yield | E/Z Selectivity | Key Considerations |
| Pivaldehyde | Stabilized | (E)-α,β-Unsaturated Ester/Ketone | High | High E-selectivity | The thermodynamic stability of the E-isomer is favored. |
| Pivaldehyde | Non-stabilized | (Z)-Alkene | Moderate | Moderate Z-selectivity | Steric interactions in the transition state can influence selectivity. |
| This compound (Predicted) | Stabilized | (E)-α,β-Unsaturated Ester/Ketone | Moderate to High | High E-selectivity | Similar outcome to pivaldehyde is expected due to thermodynamic favorability. |
| This compound (Predicted) | Non-stabilized | (Z)-Alkene | Potentially Lower | Moderate Z-selectivity | Increased steric hindrance may disfavor the reaction, potentially leading to lower yields. |
Grignard Reaction
The addition of Grignard reagents to aldehydes is a fundamental method for the synthesis of secondary alcohols. Steric hindrance can impede the approach of the nucleophilic Grignard reagent, potentially leading to side reactions such as reduction.[8]
| Reagent | Grignard Reagent | Product Type | Typical Yield | Key Considerations | |---|---|---|---|---|---| | Pivaldehyde | Methylmagnesium Bromide | tert-Butyl(methyl)carbinol | High | The small size of the methyl Grignard reagent minimizes steric clash. | | Pivaldehyde | tert-Butylmagnesium Chloride | Di-tert-butylcarbinol | Low to Moderate | Significant steric hindrance can lead to enolization of the aldehyde or reduction of the carbonyl group.[8] | | this compound (Predicted) | Methylmagnesium Bromide | (1,2,2-Trimethylpropyl)(methyl)carbinol | Moderate to High | Similar to pivaldehyde, the reaction with smaller Grignard reagents is expected to be more efficient. | | this compound (Predicted) | tert-Butylmagnesium Chloride | (1,2,2-Trimethylpropyl)(tert-butyl)carbinol | Very Low | The combined steric bulk of both reactants would likely make this transformation extremely challenging. |
Experimental Protocols
Detailed methodologies for the key reactions discussed are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Protocol for a Crossed Aldol (Claisen-Schmidt) Condensation
-
Reactant Preparation: A solution of the ketone (e.g., acetone, 1.2 equivalents) and the sterically hindered aldehyde (1.0 equivalent) is prepared in a suitable solvent such as ethanol.
-
Base Addition: A catalytic amount of a strong base (e.g., 10% aqueous sodium hydroxide) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute acetic acid). The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.
General Protocol for a Wittig Reaction
-
Ylide Generation (for non-stabilized ylides): To a suspension of a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 equivalents) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise at 0°C. The mixture is stirred for 1-2 hours to ensure complete ylide formation.[9]
-
Reaction with Aldehyde: A solution of the sterically hindered aldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).[9]
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.
General Protocol for a Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with an anhydrous ether solvent (e.g., diethyl ether or THF). A small amount of the alkyl or aryl halide is added to initiate the reaction, which is often evidenced by a color change and gentle reflux. The remaining halide, dissolved in the anhydrous solvent, is then added dropwise at a rate that maintains a gentle reflux.[10]
-
Addition to Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of the sterically hindered aldehyde (1.0 equivalent) in the same anhydrous solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The mixture is then extracted with an organic solvent. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purification: The resulting secondary alcohol is purified by column chromatography or distillation.
Visualizing Reaction Workflows and Influencing Factors
To further clarify the experimental processes and the underlying principles governing the reactivity of these aldehydes, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. Pivaldehyde (630-19-3) at Nordmann - nordmann.global [nordmann.global]
- 5. organic chemistry - Selectivity in aldol condensation between pivaldehyde and acetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Computational Modeling of 2,3,3-Trimethylbutanal and Its Analogs
Abstract: This guide provides a comprehensive framework for the computational and theoretical analysis of branched aldehydes, with a specific focus on 2,3,3-Trimethylbutanal. Due to a lack of specific published computational studies on this compound, this document uses the structurally similar and well-studied molecule, Pivaldehyde (2,2-dimethylpropanal), as a proxy. We present a detailed comparison of theoretical calculations with experimental data, outlining the methodologies and data presentation strategies necessary for rigorous scientific investigation. The objective is to equip researchers with a robust protocol for future theoretical studies on this compound and other related compounds.
Introduction to Computational Analysis of Branched Aldehydes
Computational modeling is an indispensable tool in modern chemistry, allowing for the in-depth study of molecular structures, properties, and reaction dynamics.[1] For branched aldehydes like this compound, theoretical studies are crucial for understanding conformational isomerism, spectroscopic signatures, and reactivity, which are fundamental aspects in fields ranging from materials science to drug development.
This compound is an organic compound from the aldehyde family, characterized by a branched-chain structure with a butanal backbone and three methyl groups.[2] Its bulky tert-butyl group adjacent to the chiral center is expected to significantly influence its conformational landscape and reactivity. While specific computational research on this molecule is not extensively published, we can establish a robust analytical framework by examining a close structural analog, Pivaldehyde. Pivaldehyde also features a sterically demanding tert-butyl group adjacent to the aldehyde functional group and has been the subject of detailed computational and experimental studies.[3][4]
This guide will compare computational predictions against experimental results for Pivaldehyde to illustrate the power of a combined theoretical and experimental approach.
Methodologies and Experimental Protocols
A rigorous comparison requires well-documented protocols for both computational simulations and experimental measurements. The following sections detail the methods used in the analysis of Pivaldehyde, which serve as a template for studying this compound.
Theoretical calculations are critical for determining stable molecular geometries and predicting spectroscopic properties. For the analysis of Pivaldehyde, a high-level Density Functional Theory (DFT) approach was utilized.
-
Software: Gaussian 16 program package.[3]
-
Method: The ωB97XD functional was employed. This functional is a long-range-corrected hybrid DFT with empirical dispersion correction, making it suitable for systems where non-covalent interactions and steric effects are important.
-
Basis Set: The cc-pVTZ (correlation-consistent polarized Valence Triple Zeta) basis set was used, which provides a high degree of accuracy for geometry optimizations and frequency calculations.[3]
-
Procedure:
-
Conformational Search: A two-dimensional potential energy surface (2D PES) was constructed to identify stable conformers (e.g., eclipsed and gauche).[4]
-
Geometry Optimization: The geometries of the identified conformers were fully optimized to find the lowest energy structures.
-
Vibrational Frequency Calculation: Harmonic and anharmonic vibrational frequencies were calculated for the optimized geometries. These theoretical frequencies are used to simulate the infrared (IR) spectrum.[3]
-
To validate the computational models, high-resolution experimental data is essential. For Pivaldehyde, conformer-specific vibrational spectra were obtained using a sophisticated technique combining infrared spectroscopy with vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI).
-
Technique: IR-Resonant VUV-MATI Mass Spectroscopy.[3]
-
Procedure:
-
Molecular Beam: A supersonic jet of Pivaldehyde seeded in an inert carrier gas (e.g., Argon) is generated to cool the molecules to very low rotational and vibrational temperatures. This simplifies the resulting spectra.
-
IR Excitation: The cooled molecules are irradiated with a tunable IR laser. If the laser frequency matches a vibrational mode of a specific conformer, that molecule is excited.
-
VUV Ionization: A second, high-energy VUV laser is used to ionize the molecules. The ionization efficiency is enhanced for molecules that have been vibrationally excited by the IR laser.
-
Spectrum Generation: By scanning the IR laser frequency and monitoring the ion signal, a vibrational spectrum is recorded. This method allows for the selective measurement of the IR spectrum of a single conformer.[3][4]
-
Comparative Data Analysis
The core of this guide is the direct comparison of quantitative data derived from computational models and experimental measurements.
Computational modeling predicts the existence of different spatial arrangements or conformers for flexible molecules. For Pivaldehyde, two key conformers are the eclipsed and gauche forms. DFT calculations provide precise geometric parameters for these structures.
Table 1: Calculated Structural Parameters of Pivaldehyde Conformers (ωB97XD/cc-pVTZ)
| Parameter | Bond/Angle | Eclipsed Conformer | Gauche Conformer |
| Bond Length | C=O | 1.21 Å | 1.22 Å |
| Bond Length | C-C(H) | 1.52 Å | 1.51 Å |
| Bond Length | C-C(tBu) | 1.54 Å | 1.55 Å |
| Bond Angle | C-C-O | 124.5° | 124.8° |
| Bond Angle | H-C-C | 115.8° | 116.0° |
| Dihedral Angle | H-C-C-C | 0.0° | 118.5° |
Note: Data is representative of typical DFT calculations for aldehydes and is presented for illustrative purposes.
The primary method for validating a computational model is to compare its predicted vibrational spectrum with an experimental one. The study on Pivaldehyde found that the simulated IR spectrum for the gauche conformer provided a better match to the experimental data, suggesting it is the dominant conformer under the experimental conditions.[3]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for the Gauche Conformer of Pivaldehyde (cm⁻¹)
| Vibrational Mode Description | Experimental Frequency[3] | Calculated (Anharmonic) Frequency[3] | Difference (%) |
| Formyl C-H Stretch | 2715 | 2720 | 0.18% |
| Formyl C-H Bend Overtone | 2820 | 2825 | 0.18% |
| C=O Stretch | 1740 | 1745 | 0.29% |
| CH₃ Asymmetric Stretch | 2985 | 2990 | 0.17% |
| CH₃ Symmetric Stretch | 2880 | 2884 | 0.14% |
| C-C Stretch | 1100 | 1105 | 0.45% |
Note: This table summarizes key vibrational modes. The close agreement between experimental and calculated values validates the accuracy of the ωB97XD/cc-pVTZ computational model.
Visualizing Computational and Experimental Workflows
Diagrams are essential for clarifying complex relationships and workflows in computational research.
Caption: Workflow for comparing theoretical and experimental vibrational spectra.
Caption: Conformational analysis of Pivaldehyde showing interconversion.
Conclusion and Future Outlook
This guide demonstrates a robust framework for the comparative analysis of a branched aldehyde using Pivaldehyde as a case study. By integrating high-level DFT calculations with precise experimental spectroscopy, it is possible to elucidate detailed structural and vibrational information, including the identification of dominant molecular conformers.[3] The close agreement between the calculated data for the gauche conformer and the experimental results validates the chosen computational protocol (ωB97XD/cc-pVTZ).
Researchers aiming to study this compound can adopt this workflow. The key steps are:
-
Perform a thorough conformational analysis using a reliable computational method.
-
Calculate the vibrational spectra for the most stable conformers.
-
Obtain high-resolution experimental IR or Raman spectra.
-
Compare the theoretical and experimental data to validate the computational model and assign spectral features.
This approach will provide invaluable insights into the fundamental properties of this compound, supporting its potential applications in chemical synthesis and drug development.
References
Safety Operating Guide
Proper Disposal of 2,3,3-Trimethylbutanal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,3,3-trimethylbutanal is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Proper personal protective equipment (PPE) is mandatory when handling this chemical. This includes flame-retardant lab coats, chemical-resistant gloves, and safety goggles. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3] An emergency eyewash station and safety shower must be readily accessible.
Waste Collection and Storage
Proper segregation and storage of this compound waste are critical to prevent hazardous reactions and ensure compliant disposal.
-
Container Selection: Use only approved, chemically compatible containers for waste collection. The container must have a secure, tight-fitting lid to prevent the release of flammable vapors.[4][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Waste this compound," and a clear indication of the hazards (e.g., "Flammable," "Irritant").
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, to avoid potentially violent reactions.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spills: For small spills, alert personnel in the immediate vicinity. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand. Collect the contaminated material into a designated hazardous waste container.
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office. Prevent the spill from entering drains or waterways.
Disposal Procedures
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) and must be managed by a licensed hazardous waste disposal facility.[6] Under no circumstances should this chemical be disposed of down the sink or in regular trash.
The primary disposal method for this compound is incineration by a licensed hazardous waste management company. Contact your institution's EHS office to arrange for the pickup and disposal of your properly labeled and stored waste containers.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For detailed methodologies regarding the use of this compound in specific experiments, please refer to your institution's standard operating procedures (SOPs) and relevant scientific literature.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,3,3-Trimethylbutanal
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,3,3-Trimethylbutanal, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step toward safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.[1]
| Hazard Class | GHS Hazard Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). | Prevents skin contact which can cause irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling vapors that can cause respiratory irritation.[1][2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to mitigate the risks associated with this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Ignition Sources: As a flammable liquid, keep it away from open flames, hot surfaces, and sparks.[4] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[4][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Spill Prevention: Handle with care to prevent spills. Ensure secondary containment is available for larger quantities.
Storage:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][4]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Segregation: Keep away from foodstuff containers.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][6] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound is considered hazardous waste.
-
Container Management: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Disposal Method: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[4] Do not discharge into sewer systems or the environment.[4]
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, contaminated PPE) should also be collected and disposed of as hazardous waste.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
